Phoxim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATROHALUCMTWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034324 | |
| Record name | Phoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14816-18-3 | |
| Record name | Phoxim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phoxim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOXIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5V775VPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phoxim's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phoxim, a broad-spectrum organophosphate insecticide, exerts its potent neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action as an AChE inhibitor. It details the metabolic activation of this compound to its more potent oxygen analog, the kinetics of AChE inhibition, and the downstream physiological consequences. This document also supplies detailed experimental protocols for assessing AChE inhibition and summarizes the available quantitative data on this compound's inhibitory potency. The information is intended to serve as a comprehensive resource for researchers and professionals involved in insecticide development, neurotoxicology, and drug design.
Core Mechanism of Acetylcholinesterase Inhibition
The primary mode of action of this compound is the disruption of cholinergic neurotransmission through the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.[2]
Metabolic Activation to this compound-Oxon
This compound itself is a relatively weak inhibitor of AChE. Its toxicity is primarily attributed to its metabolic conversion to the oxygen analog, this compound-oxon (PO-phoxim).[3] This bioactivation is an oxidative desulfuration process, where the sulfur atom in the P=S bond is replaced by an oxygen atom, forming a P=O bond. This conversion significantly increases the electrophilicity of the phosphorus atom, rendering this compound-oxon a much more potent inhibitor of AChE.[3] In fact, the oxo-analogue of this compound is reported to be 100 to 1000 times more insecticidally potent than the parent compound.[3]
Metabolic activation of this compound to its potent oxo-analogue.
Irreversible Inhibition of Acetylcholinesterase
The active metabolite, this compound-oxon, acts as an irreversible inhibitor of AChE by covalently modifying the enzyme's active site. The catalytic triad of AChE, composed of serine, histidine, and glutamate residues, is the primary target. The highly reactive phosphorus atom of this compound-oxon is subject to nucleophilic attack by the hydroxyl group of the serine residue in the active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.
The phosphorylation of the serine residue effectively blocks the binding of acetylcholine and prevents its hydrolysis. This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting hyperexcitation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.
Signaling pathway of acetylcholinesterase inhibition by this compound-oxon.
Quantitative Analysis of AChE Inhibition
The potency of this compound and its active metabolite, this compound-oxon, as AChE inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The pI50, the negative logarithm of the IC50, is also commonly used.
| Compound | Enzyme Source | Species | Parameter | Value | Citation |
| This compound | Brain Acetylcholinesterase | Human | pI50 | 5.39 | |
| This compound-Oxon | Brain Acetylcholinesterase | Human | pI50 | 5.77 | |
| This compound | Acetylcholinesterase | Meteorus pulchricornis (wasp) | LC50 | 4.608 mg/L | |
| This compound-inhibited AChE | Brain Acetylcholinesterase | Human | Half-aging time | 39 hours | |
| This compound-Oxon-inhibited AChE | Brain Acetylcholinesterase | Human | Half-aging time | 28 hours |
Note: pI50 can be converted to IC50 using the formula: IC50 = 10^(-pI50) M. For this compound, the IC50 is approximately 4.07 µM, and for this compound-oxon, it is approximately 1.69 µM.
Experimental Protocols for AChE Inhibition Assay
The determination of the inhibitory potential of this compound on AChE activity is typically performed using the Ellman method, a reliable and widely used colorimetric assay.
Principle of the Ellman Assay
The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Detailed Methodology for IC50 Determination
4.2.1 Materials and Reagents:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel, human recombinant, or insect homogenate)
-
This compound (analytical grade)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Solvent for this compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader
4.2.2 Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
4.2.3 Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of 10 mM DTNB solution
-
10 µL of the this compound working solution (or solvent for the control wells)
-
-
Add 10 µL of the AChE solution to each well.
-
Include the following controls:
-
Blank: All reagents except the enzyme.
-
Negative Control (100% activity): All reagents with the solvent used for the test compound.
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the 14 mM ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
4.2.4 Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound's efficacy as an insecticide is rooted in its role as a potent acetylcholinesterase inhibitor, a process that is significantly enhanced by its metabolic conversion to this compound-oxon. The irreversible phosphorylation of the AChE active site by this compound-oxon leads to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. The quantitative data, though limited in scope across various species, clearly indicates the high inhibitory potential of this compound and its metabolite. The provided experimental protocol based on the Ellman method offers a standardized approach for further investigation into the inhibitory kinetics of this compound and its analogs. A deeper understanding of these molecular interactions is crucial for the development of more selective and effective insecticides and for assessing the toxicological risks to non-target species. Further research is warranted to expand the quantitative dataset of this compound's inhibitory activity across a broader range of insect and mammalian species.
References
phoxim molecular formula and molecular weight
An In-depth Examination of the Molecular Properties, Toxicological Profile, and Mechanism of Action of the Organophosphate Insecticide, Phoxim.
This technical guide provides a comprehensive overview of the organophosphate insecticide this compound, tailored for researchers, scientists, and drug development professionals. The document details its chemical characteristics, summarizes key toxicological data, and outlines its primary mechanism of action.
Chemical and Physical Properties
This compound is a non-systemic insecticide and acaricide with a broad spectrum of activity against various insect pests in agriculture and veterinary medicine.[1][2] It functions as a cholinesterase inhibitor, exerting its effect through both contact and stomach action.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅N₂O₃PS | [4][5] |
| Molecular Weight | 298.3 g/mol | |
| Appearance | Pale yellow to amber clear liquid | |
| CAS Number | 14816-18-3 |
Toxicological Profile
The toxicological effects of this compound have been evaluated in various animal models. The primary mechanism of toxicity is the inhibition of acetylcholinesterase.
Acute Toxicity
A summary of acute oral toxicity data is presented below.
| Species | LD₅₀ (mg/kg bw) | Reference(s) |
| Rat | 1248 - 10349 | |
| Mouse | 1248 - 10349 | |
| Chicken | 19.6 - 40 | |
| Guinea Pig | 250 - >1126 | |
| Rabbit | 250 - >1126 | |
| Cat | 250 - >1126 | |
| Dog | 250 - >1126 |
Repeated Dose Toxicity
Key findings from repeated dose toxicity studies are summarized below.
| Species | Study Duration | Route | NOAEL (mg/kg bw/day) | Key Effects Observed | Reference(s) |
| Rat | 3 months | Oral (diet) | 1.5 | Inhibition of erythrocyte cholinesterase activity. | |
| Rat | 24 months | Oral (diet) | 0.78 (males), 1.08 (females) | Decreased erythrocyte cholinesterase activity at all doses; decreased brain cholinesterase activity at the highest dose. | |
| Dog | 3 months | Oral (diet) | 0.05 | Reduced bodyweight gain in males at the highest dose. | |
| Dog | 2 years | Oral (diet) | 0.38 | Inhibition of brain acetylcholinesterase activity and effects on the liver. | |
| Rabbit | 3 weeks | Dermal | 0.5 (intact skin) | Inhibition of erythrocyte and brain cholinesterase activity. |
Mechanism of Action and Metabolism
This compound's insecticidal activity is primarily due to the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of nerve cells, paralysis, and eventual death of the insect. The oxo-analogue of this compound (PO-phoxim) is a significantly more potent inhibitor of AChE.
The metabolism of this compound in mammals involves several key steps, including hydrolysis of the phosphor ester bond and de-alkylation, leading to the formation of cyanobenzaldoxime and desethyl derivatives, which are then further metabolized and excreted.
Figure 1: Simplified signaling pathway of this compound's mechanism of action as an acetylcholinesterase inhibitor.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of compounds like this compound on AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
This compound (and other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the DTNB solution to each well.
-
Add the this compound dilutions (or solvent for control) to the respective wells.
-
Add the AChE solution to all wells except the blank.
-
Include controls: blank (no enzyme), negative control (100% activity, no inhibitor), and a positive control (a known AChE inhibitor).
-
-
Initiate Reaction:
-
Add the ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.
-
-
Data Analysis:
-
Subtract the background absorbance (from the blank wells).
-
Calculate the percentage of inhibition for each this compound concentration compared to the negative control.
-
Determine the IC₅₀ value of this compound.
-
Figure 2: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (Ref: OMS 1170) [sitem.herts.ac.uk]
- 3. How this compound Delivers Fast and Effective Control of Insect Pests [jindunchemical.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Insecticidal efficacy and safety of this compound and influence on hematological, biochemical, and antioxidant profiles in German Shepherd dogs - PMC [pmc.ncbi.nlm.nih.gov]
Biodegradation and Metabolic Pathway of Phoxim in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoxim, an organophosphorus insecticide, is extensively used in agriculture to control a broad spectrum of insect pests. Its application, however, raises environmental concerns due to potential soil and water contamination. Understanding the biodegradation and metabolic pathways of this compound in soil is crucial for assessing its environmental fate, developing effective bioremediation strategies, and ensuring food safety. This technical guide provides an in-depth overview of the microbial degradation of this compound, detailing its metabolic pathways, the microorganisms and enzymes involved, and the experimental protocols used for its study.
Biodegradation of this compound in Soil
The persistence of this compound in soil is significantly influenced by microbial activity. In sterilized soil, the degradation of this compound is considerably slower than in un-sterilized soil, highlighting the pivotal role of microorganisms in its breakdown.[1] The half-life of this compound in soil can vary from a few days to several weeks, depending on soil type, organic matter content, pH, and microbial population.[2]
Key Microorganisms Involved in this compound Degradation
Several bacterial strains have been identified with the ability to degrade this compound, utilizing it as a source of carbon, phosphorus, or nitrogen. These include:
-
Delftia lacustris PX-1: This bacterium possesses a gene cluster, pho (phoABC1C2DEFGHI), located on a plasmid, which is involved in this compound degradation.[2] The genes phoA, phoB, and phoD are responsible for the conversion of this compound to benzoate.[2]
-
Novosphingobium sp. RL4: This strain degrades this compound through two distinct pathways involving hydrolysis and oxidative desulfurization.[3]
-
Bacillus amyloliquefaciens YP6: Capable of utilizing this compound as a sole phosphorus source.
-
Stenotrophomonas sp. SMSP-1 and G1
-
Cupriavidus nantongensis X1T
Metabolic Pathways of this compound Biodegradation
The microbial degradation of this compound proceeds through several key enzymatic reactions, primarily hydrolysis and oxidation. These reactions break down the this compound molecule into less toxic and more readily metabolizable intermediates.
Pathway 1: Hydrolytic Cleavage
The initial and most common step in this compound biodegradation is the hydrolysis of the phosphoester bond, a reaction catalyzed by phosphotriesterases (PTEs). This cleavage results in the formation of O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile. The latter can be further metabolized into benzoic acid.
Pathway 2: Oxidative Desulfurization
An alternative pathway involves the oxidative desulfurization of this compound to its oxon analogue, this compound-oxon. This reaction is catalyzed by monooxygenases. This compound-oxon is often more toxic than the parent compound but is typically an intermediate that is further hydrolyzed.
Degradation Pathway in Delftia lacustris PX-1
Delftia lacustris PX-1 employs a specific metabolic pathway encoded by the pho gene cluster. The key steps are:
-
Hydrolysis: The enzyme PhoA, a phosphotriesterase, hydrolyzes this compound to O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile (2H2P).
-
Metabolism of 2H2P: The intermediate 2H2P is then converted to benzoate by the actions of enzymes encoded by phoB and phoD.
-
Further Degradation: Benzoate enters the central metabolic pathways of the bacterium and is further mineralized.
Degradation Pathways in Novosphingobium sp. RL4
Novosphingobium sp. RL4 has been shown to degrade this compound via two distinct pathways:
-
Hydrolysis Pathway: this compound is hydrolyzed to 4-hydroxyquinazoline and O,O-diethylthiophosphoric ester. These intermediates then undergo progressive dealkylation to form phosphate compounds.
-
Oxidative Desulfurization Pathway: this compound is first converted to phoxom through oxidative desulfurization. Phoxom then undergoes o-dealkylation and hydrolysis, eventually leading to the formation of phosphates that can be utilized by the bacterium.
Quantitative Data on this compound Degradation
The rate of this compound degradation is often quantified by its half-life (T₀.₅) in soil. The following table summarizes reported half-life values under different conditions.
| Soil Condition | This compound Half-life (days) | Reference |
| Un-sterilized Soil | 48.2 | |
| Sterilized Soil | 123.6 | |
| Un-sterilized Soil (mixed with fenpropathrin) | 41.7 | |
| Sterilized Soil (mixed with fenpropathrin) | 126.2 | |
| Sandy Loam (Lab) | ~1 | |
| Clay Loam (Lab) | ~11 | |
| Sandy Loam (Lab) | ~9 | |
| Loamy Sand (Greenhouse) | ~21 | |
| Bare Field Soil | ~14 |
Experimental Protocols
Isolation and Identification of this compound-Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria from soil capable of degrading this compound.
a. Enrichment Culture:
-
Collect soil samples from a this compound-contaminated site.
-
Prepare a Mineral Salts Medium (MSM) with the following composition (g/L): (NH₄)₂SO₄, 2.0; K₂HPO₄, 1.5; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.2; NaCl, 0.1; CaCl₂, 0.01; FeCl₃, 0.001. Adjust pH to 7.0.
-
Add this compound to the MSM as the sole carbon or phosphorus source at a concentration of 50-100 mg/L.
-
Inoculate 10 g of soil into 100 mL of the this compound-containing MSM.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.
-
Transfer 5 mL of the enrichment culture to 95 mL of fresh this compound-MSM and incubate under the same conditions. Repeat this step 3-5 times to enrich for this compound-degrading microorganisms.
b. Isolation of Pure Cultures:
-
After enrichment, spread serial dilutions of the culture onto MSM agar plates containing this compound (50-100 mg/L).
-
Incubate the plates at 30°C for 3-5 days.
-
Select morphologically distinct colonies and streak them onto fresh MSM-phoxim agar plates to obtain pure cultures.
c. Identification of Isolates:
-
Characterize the isolates based on morphological (colony shape, color, Gram staining) and biochemical tests.
-
For molecular identification, extract genomic DNA from the pure cultures.
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).
-
Sequence the PCR product and compare the sequence with those in public databases (e.g., NCBI BLAST) for identification.
Analysis of this compound and its Metabolites by HPLC-MS/MS
This protocol provides a general procedure for the extraction and quantitative analysis of this compound and its degradation products from soil.
a. Sample Extraction (QuEChERS Method):
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
For cleanup, transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
b. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be optimized. For example:
-
This compound: [M+H]⁺ → fragment ions
-
2-hydroxyimino-2-phenylacetonitrile: [M+H]⁺ → fragment ions
-
Benzoic acid: [M-H]⁻ → fragment ions
-
-
Quantification: Create a matrix-matched calibration curve using standards of this compound and its metabolites to quantify their concentrations in the soil samples.
Visualizations
Metabolic Pathways
Caption: Generalized metabolic pathways of this compound biodegradation in soil.
Experimental Workflow
References
Phoxim Degradation: An In-depth Technical Guide to Hydrolysis and Photolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of the organophosphate insecticide phoxim through hydrolysis and photolysis. It details the degradation products, reaction kinetics, and influencing factors, and provides standardized experimental protocols for studying these processes. The information is intended to support environmental fate analysis, risk assessment, and the development of remediation strategies.
Introduction to this compound and its Environmental Fate
This compound, O,O-diethyl α-cyanobenzylideneamino-oxyphosphonothioate, is a non-systemic insecticide and acaricide used to control a range of agricultural and veterinary pests. Its environmental persistence and potential for transformation into other chemical species are of significant concern. Hydrolysis and photolysis are two primary abiotic degradation pathways that determine the fate and potential impact of this compound in aquatic and terrestrial environments. Understanding these degradation processes is crucial for predicting its environmental behavior and ensuring its safe use.
Hydrolytic Degradation of this compound
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of this compound is significantly influenced by pH and temperature.
Hydrolysis Degradation Products
The hydrolysis of this compound leads to the cleavage of the P-O-N bond, resulting in the formation of several degradation products. The primary hydrolysis products identified in various studies include:
-
α-hydroxyimino-phenylacetonitrile (also known as cyanobenzaldoxime)
-
O,O-diethyl phosphorothioic acid
-
Benzoic acid
Under certain conditions, further transformation of these primary products can occur. For instance, some studies have reported the formation of This compound-oxon through the conversion of the thiophosphoryl group (P=S) to a phosphoryl group (P=O), although this is more commonly associated with oxidative processes, it can also be a minor product in hydrolytic and photolytic pathways.[1]
Kinetics and Influencing Factors
The hydrolysis of this compound generally follows first-order kinetics .[1][2] The degradation rate is substantially accelerated by increases in pH and temperature.[1][2]
Table 1: Half-life of this compound under Different Conditions
| Condition | Matrix | pH | Temperature (°C) | Half-life | Reference |
| Laboratory | Sandy Loam Soil | 6.5 | Not Specified | ~1 day | |
| Laboratory | Clay Loam Soil | 5.6 | Not Specified | ~11 days | |
| Greenhouse | Loamy Sand | Not Specified | Not Specified | ~8 weeks | |
| Field | Bare Soil | Not Specified | Not Specified | ~2 weeks |
Note: Data for aqueous hydrolysis at specific pH values is limited in the reviewed literature. The provided data from soil studies indicates a clear dependence on environmental factors.
Proposed Hydrolysis Pathway
The degradation of this compound via hydrolysis primarily involves the cleavage of the ester linkage. The following diagram illustrates the proposed pathway.
Caption: Proposed hydrolysis degradation pathway of this compound.
Photolytic Degradation of this compound
Photolysis is the decomposition of molecules by light. This compound can absorb ultraviolet (UV) radiation, leading to its transformation into various photoproducts.
Photolysis Degradation Products
Several photoproducts of this compound have been identified, indicating multiple degradation pathways under the influence of light. Key photoproducts include:
-
Phoxom (P=O analogue of this compound)
-
Phoxom dimer
-
O,O,O′,O′-tetraethyldithiopyrophosphate
-
O,O,O′-triethyl-O′-2-hydroxyethyldithiopyrophosphate
-
O,O,O′-triethyl-O′-2-hydroxyethyldisulfinylpyrophosphate
-
α-cyanobenzaldoxime
The formation of these products suggests that photolysis can induce isomerization, oxidation, and dimerization reactions in addition to cleavage of the parent molecule.
Kinetics and Influencing Factors
Similar to hydrolysis, the photodegradation of this compound is characterized by a first-order process . The presence of UV irradiation significantly accelerates the degradation of this compound. The quantum yield for this compound photolysis is a key parameter for modeling its environmental fate but was not found in the reviewed literature.
Proposed Photolysis Pathway
The photolytic degradation of this compound is complex, involving several competing reactions. The following diagram illustrates a plausible pathway based on identified products.
Caption: Proposed photolysis degradation pathways of this compound.
Experimental Protocols
The following sections outline standardized methodologies for investigating the hydrolysis and photolysis of this compound, based on OECD guidelines.
Hydrolysis Study Protocol (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Workflow:
Caption: Experimental workflow for this compound hydrolysis study.
Methodology:
-
Materials: this compound analytical standard, sterile aqueous buffers (pH 4, 7, and 9), HPLC-grade solvents.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Spike the sterile aqueous buffers with the this compound stock solution to a final concentration well below its water solubility.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Collect aliquots at predetermined time intervals.
-
Analyze the concentration of this compound and its degradation products using a validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the first-order rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Photolysis Study Protocol (Adapted from OECD Guideline 316)
Objective: To determine the rate of direct photolysis of this compound in water.
Workflow:
References
Phoxim Metabolism: A Comparative Analysis in Insects and Mammals
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phoxim, an organothiophosphate insecticide, exhibits a significant degree of selective toxicity, being highly effective against a range of insect pests while demonstrating considerably lower toxicity to mammals. This disparity is primarily attributable to fundamental differences in the metabolic pathways and enzymatic systems between these two classes of organisms. This technical guide provides an in-depth analysis of the comparative metabolism of this compound in insects and mammals, focusing on the key enzymatic players, the resultant metabolites, and the underlying biochemical mechanisms that dictate its selective action. While a wealth of qualitative data exists, this guide also highlights the current gaps in directly comparable quantitative data, offering a roadmap for future research in this area.
Introduction
The efficacy and safety of an insecticide are intrinsically linked to its metabolic fate within the target and non-target organisms. This compound serves as a classic example of a compound whose selective toxicity is governed by differential metabolism. In insects, this compound undergoes metabolic activation to a highly potent acetylcholinesterase (AChE) inhibitor, while in mammals, detoxification pathways predominate, leading to rapid inactivation and excretion. Understanding these metabolic divergences is crucial for the development of novel, safer, and more effective insect control agents. This guide synthesizes the current knowledge on this compound metabolism, presenting it in a structured format to aid researchers and drug development professionals in this field.
Metabolic Pathways: A Tale of Two Destinies
The metabolic journey of this compound diverges significantly between insects and mammals, a difference that is central to its selective toxicity. In essence, insects have a more pronounced capacity for oxidative activation, leading to a more potent form of the insecticide, whereas mammals excel at hydrolytic and conjugative detoxification.
Insect Metabolism: The Path to Activation
In insects, the primary metabolic pathway involves the oxidative desulfuration of the P=S group to a P=O group, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs). This conversion results in the formation of the oxygen analog of this compound, known as PO-phoxim or this compound-oxon.[1][2] PO-phoxim is a much more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate insecticides, being 100 to 1000 times more insecticidally potent than this compound itself.[1] The accumulation of PO-phoxim in the insect nervous system leads to the disruption of nerve function and, ultimately, death.
While activation is a key step, insects also possess detoxification mechanisms. Glutathione S-transferases (GSTs) and other cytochrome P450 enzymes can metabolize this compound, contributing to insecticide tolerance and resistance in some species.[3][4] For instance, an epsilon class GST, AiGSTE1, has been shown to confer this compound tolerance in the black cutworm, Agrotis ipsilon, by directly metabolizing the insecticide.
Mammalian Metabolism: A Focus on Detoxification
In stark contrast to insects, the metabolism of this compound in mammals is characterized by rapid detoxification. While the formation of PO-phoxim can occur, it is considered an extremely short-lived intermediate that is rapidly hydrolyzed to non-toxic products. The primary metabolic routes in mammals are:
-
Hydrolysis: The ester bond in this compound is readily cleaved by esterases, a class of hydrolase enzymes. This hydrolysis breaks down the molecule into less toxic components.
-
De-alkylation: The ethyl groups attached to the phosphate can be removed.
-
Conjugation: The resulting metabolites, such as cyanobenzaldoxime, are then conjugated with endogenous molecules like glucuronic acid or sulfate. This process increases their water solubility and facilitates their excretion from the body, primarily via urine.
The main degradation products in mammals include (conjugates of) cyanobenzaldoxime, which can be further detoxified to hippuric acid in rats and pigs, and benzonitrile in rabbits, as well as desethyl-phoxim.
Key Enzymes in this compound Metabolism
The differential metabolism of this compound is orchestrated by three main families of enzymes: Cytochrome P450s, Glutathione S-transferases, and Esterases.
Cytochrome P450 Monooxygenases (CYPs)
CYPs are a superfamily of enzymes that play a central role in the metabolism of a vast array of xenobiotics. In the context of this compound, they are responsible for the critical oxidative desulfuration step that leads to the formation of the toxic PO-phoxim. In insects, specific CYP families, such as CYP4, CYP6, and CYP9, have been shown to be involved in this compound metabolism, and their upregulation is a known mechanism of insecticide resistance. In mammals, while CYPs can also catalyze this reaction, the subsequent detoxification steps are so rapid that PO-phoxim does not accumulate to toxic levels.
Glutathione S-Transferases (GSTs)
GSTs are a major family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, rendering them more water-soluble and easier to excrete. In insects, GSTs play a significant role in conferring tolerance to this compound by directly detoxifying the parent compound or its metabolites. Studies on Glyphodes pyloalis and Agrotis ipsilon have demonstrated a significant increase in GST activity upon exposure to this compound. The Epsilon class of GSTs appears to be particularly important in this process in insects.
Esterases
Esterases are hydrolase enzymes that cleave ester bonds. In mammals, they are crucial for the detoxification of this compound, rapidly hydrolyzing the phosphor-ester bond to yield less toxic products. The high esterase activity in mammals is a key factor contributing to their low susceptibility to this compound. While insects also possess esterases, their activity towards this compound appears to be less efficient than the oxidative activation pathway, at least in susceptible strains.
Quantitative Data on this compound Metabolism
A significant challenge in the comparative study of this compound metabolism is the scarcity of directly comparable quantitative data, such as enzyme kinetic parameters (Km and Vmax) and in vivo metabolite concentrations, for insect versus mammalian systems. The available data primarily consists of toxicity endpoints (LD50 values) and pharmacokinetic parameters in mammals.
Table 1: Acute Oral Toxicity of this compound in Various Species
| Species | LD50 (mg/kg bw) | Reference |
| Rat (male) | >5000 | |
| Mouse (male) | 1248 - 10349 | |
| Guinea Pig | 250 - >1126 | |
| Rabbit | 250 - >1126 | |
| Cat | >1000 | |
| Dog | >1000 | |
| Chicken | 19.6 - 40 |
Note: The wide range in some values reflects different studies and conditions.
Table 2: Pharmacokinetic Parameters of this compound in Mammals
| Species | Dose (mg/kg bw) | Route | Tmax | Key Findings | Reference |
| Rat | 1 and 10 | Oral | ~30 min | Rapid absorption and excretion (>90% in 48h, mainly in urine). | |
| Pig | 5 | Oral | ~2 hours | Rapid absorption and distribution, with highest concentrations in fat, kidney, and liver. | |
| Pig | 100 | Dermal | - | Low dermal bioavailability (1.2-2.9%). |
Tmax: Time to reach maximum plasma concentration.
Experimental Protocols for Studying this compound Metabolism
The investigation of this compound metabolism typically involves a combination of in vitro and in vivo experimental approaches. The following outlines the general methodologies employed.
In Vitro Metabolism Assays
These assays are crucial for identifying the enzymes involved in metabolic pathways and for determining kinetic parameters.
Objective: To determine the rate of this compound metabolism by specific enzyme systems (e.g., liver microsomes, recombinant enzymes).
General Protocol:
-
Enzyme Preparation:
-
Mammalian: Preparation of liver microsomes from species such as rat, mouse, or human. This involves homogenization of the liver tissue followed by differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.
-
Insect: Preparation of whole-body or specific tissue (e.g., midgut, fat body) microsomes from the insect species of interest. The protocol is similar to that for mammalian microsomes but adapted for smaller tissue sizes.
-
Recombinant Enzymes: Expression and purification of specific P450, GST, or esterase enzymes in systems like E. coli or baculovirus-infected insect cells.
-
-
Incubation:
-
The enzyme preparation is incubated with this compound at a specific concentration in a buffered solution.
-
For P450-mediated reactions, a cofactor such as NADPH is required.
-
For GST-mediated reactions, glutathione (GSH) is added.
-
The reaction is typically carried out at a controlled temperature (e.g., 37°C for mammals) for a specific time period.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
The samples are then centrifuged to remove the precipitated protein, and the supernatant containing the metabolites is collected for analysis.
-
Metabolite Identification and Quantification
Objective: To identify and quantify the metabolites of this compound produced in in vitro or in vivo studies.
Primary Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
General Protocol:
-
Chromatographic Separation: The sample extract is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate this compound and its metabolites based on their polarity. A gradient elution with solvents like acetonitrile and water (often with additives like formic acid) is employed.
-
Mass Spectrometric Detection: The separated compounds from the HPLC are introduced into a mass spectrometer.
-
Identification: Full-scan mass spectrometry and product ion scans are used to determine the molecular weight and fragmentation patterns of the metabolites, allowing for their structural elucidation.
-
Quantification: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used for quantification. Specific precursor-to-product ion transitions for this compound and each metabolite are monitored. The peak area of the transition is proportional to the concentration of the analyte in the sample.
-
-
Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.
In Vivo Pharmacokinetic Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.
General Protocol:
-
Dosing: A known dose of this compound is administered to the test animal (e.g., rat) via a specific route (e.g., oral gavage, dermal application).
-
Sample Collection: Blood, urine, and feces are collected at various time points after dosing.
-
Sample Analysis: The concentration of this compound and its metabolites in the collected samples is determined using HPLC-MS/MS.
-
Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, half-life, and clearance.
Conclusion and Future Directions
The selective toxicity of this compound is a clear demonstration of the critical role of metabolic differences between insects and mammals in determining the safety and efficacy of an insecticide. The primary divergence lies in the efficient oxidative activation of this compound to its highly toxic oxon form in insects, a pathway that is largely mitigated by rapid detoxification mechanisms in mammals. While the qualitative aspects of these differences are well-established, a significant gap remains in the availability of directly comparable quantitative data.
Future research should focus on:
-
Enzyme Kinetics: Conducting detailed kinetic studies (Vmax, Km) on purified or recombinant cytochrome P450s, GSTs, and esterases from key insect pest species and various mammalian species to provide a direct quantitative comparison of their efficiencies in metabolizing this compound.
-
Metabolite Profiling: Performing comparative in vivo studies to quantify the levels of this compound and its key metabolites in the hemolymph of insects and the plasma of mammals under identical dosing regimens.
-
Identification of Specific Isoforms: Utilizing modern proteomic and transcriptomic approaches to identify the specific enzyme isoforms responsible for this compound metabolism in both insects and mammals.
A deeper quantitative understanding of these metabolic differences will not only enhance our knowledge of the selective toxicity of existing compounds like this compound but will also provide a more rational basis for the design and development of next-generation insecticides with improved safety profiles.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. 960. Insecticide: this compound (WHO Food Additives Series 43) [inchem.org]
- 3. The role of Glutathione-S-transferases in this compound and chlorfenapyr tolerance in a major mulberry pest, Glyphodes pyloalis walker (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression profile analysis of silkworm P450 family genes after this compound induction - PubMed [pubmed.ncbi.nlm.nih.gov]
E/Z Isomerism of the Phoxim Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoxim, an organophosphate insecticide and acaricide, possesses a critical stereochemical feature in its molecular structure: E/Z isomerism. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The spatial arrangement of the substituents around this double bond gives rise to two distinct geometric isomers, designated as (E) and (Z). While the commercial form of this compound is predominantly the (E)-isomer, the potential for the presence and interconversion of the (Z)-isomer under various conditions, such as photodegradation, necessitates a thorough understanding of their individual properties.[1] This technical guide provides a comprehensive overview of the E/Z isomerism of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing key concepts. Due to a lack of specific experimental data for the individual isomers of this compound, this guide combines known information about this compound with established principles of E/Z isomerism in related oxime compounds to provide a predictive and practical framework for researchers.
Introduction to E/Z Isomerism in this compound
The chemical structure of this compound, α-[[(diethoxyphosphinothioyl)oxy]imino]benzeneacetonitrile, contains a C=N double bond, which is the basis for its geometric isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations. For this compound, the priority of the groups attached to the double-bonded atoms determines the isomeric form.
-
At the carbon atom: The phenyl group has a higher priority than the cyano group.
-
At the nitrogen atom: The diethoxyphosphinothioyl-oxy group has a higher priority than the lone pair of electrons.
The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.
Figure 1: E/Z Isomers of the this compound Molecule.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Commercial this compound (predominantly E-isomer) | Predicted Differences for (Z)-isomer |
| Molecular Formula | C₁₂H₁₅N₂O₃PS | Same |
| Molecular Weight | 298.30 g/mol | Same |
| Appearance | Brownish-red liquid | Likely similar |
| Melting Point | 6.1 °C | May differ slightly |
| Boiling Point | 102 °C at 0.01 mmHg | May differ slightly |
| Density | 1.17 g/cm³ | May differ slightly |
| Solubility in Water | 7 ppm | May differ slightly |
Table 2: Predicted Spectroscopic Data for this compound Isomers
Note: The following data are predictive and based on typical differences observed between E/Z isomers of oximes. Experimental verification is required.
| Spectroscopic Method | (E)-Phoxim (Predicted) | (Z)-Phoxim (Predicted) |
| ¹H NMR | Protons of the ethoxy groups and the phenyl ring will have distinct chemical shifts. The chemical shifts of protons near the C=N bond may differ significantly from the Z-isomer. | The more sterically hindered environment in the Z-isomer may cause upfield or downfield shifts for certain protons compared to the E-isomer. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the C=N bond and the adjacent phenyl and cyano groups are expected to be characteristic of the E-configuration. | The chemical shift of the C=N carbon and neighboring carbons will likely differ from the E-isomer due to different electronic and steric environments. |
| IR Spectroscopy | The C=N stretching vibration frequency will be characteristic of the E-isomer. | The C=N stretching frequency may be shifted to a slightly different wavenumber compared to the E-isomer due to changes in bond polarity and strain. |
Synthesis and Isomer Separation
Synthesis
The synthesis of commercial this compound, which is predominantly the (E)-isomer, typically involves the reaction of α-cyanobenzaldehyde oxime with diethyl chlorothiophosphate.[1] Achieving stereoselectivity to favor the (E)-isomer is a key aspect of the manufacturing process. A general patented method for the stereoselective synthesis of the E-isomer of aryl alkyl oximes involves the treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions to precipitate the E-isomer as an immonium salt, which is then neutralized to yield the pure E-isomer.
Isomer Separation
The separation of E/Z isomers of oximes is often challenging but can be achieved using chromatographic techniques.
Experimental Protocol: Hypothetical HPLC Separation of this compound Isomers
-
Objective: To separate the (E) and (Z) isomers of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, or a standard reversed-phase C18 column under optimized conditions.
-
Mobile Phase: A mixture of hexane and isopropanol for normal-phase chromatography, or acetonitrile and water for reversed-phase chromatography. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where both isomers exhibit strong absorption (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Monitor the chromatogram for the appearance of two distinct peaks corresponding to the (E) and (Z) isomers.
-
Optimize the mobile phase composition to maximize the resolution between the two peaks.
-
Collect the fractions corresponding to each peak for further characterization.
-
Figure 2: Experimental Workflow for this compound Isomer Separation and Analysis.
Relative Stability and Interconversion
The relative stability of E/Z isomers of oximes is influenced by steric and electronic factors. Generally, the isomer with less steric hindrance is thermodynamically more stable. For this compound, the (E)-isomer is likely more stable due to the larger groups (phenyl and diethoxyphosphinothioyl-oxy) being on opposite sides of the C=N bond, minimizing steric repulsion.
Interconversion between the (E) and (Z) isomers can be induced by heat or light (photoisomerization).[2] Photodegradation studies of this compound have indicated that partial isomerization can occur upon exposure to light.[2]
Biological Activity and Mechanism of Action
This compound is a non-systemic insecticide with contact and stomach action, functioning as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death in insects.
It is well-established that the biological activity of stereoisomers can differ significantly. Although no specific studies have compared the AChE inhibitory potency of the individual (E) and (Z) isomers of this compound, it is plausible that one isomer has a higher affinity for the active site of the enzyme than the other. This difference in activity would be due to the specific three-dimensional arrangement of the atoms in each isomer, which dictates how it fits into the enzyme's binding pocket.
Figure 3: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor.
Conclusion and Future Directions
The E/Z isomerism of the this compound molecule is a critical aspect that influences its physicochemical properties and potentially its biological activity. While the commercial product is primarily the (E)-isomer, the existence and interconversion of the (Z)-isomer highlight the need for further research. Future studies should focus on the successful separation and individual characterization of the (E) and (Z) isomers of this compound. Elucidating the specific spectroscopic properties, thermodynamic stability, and, most importantly, the differential biological activity of each isomer will provide a more complete understanding of this widely used insecticide and could lead to the development of more effective and selective pest control agents. Computational studies could also play a valuable role in predicting the properties of the individual isomers and guiding experimental work.
References
An In-depth Technical Guide on the Toxicological Profile and Safety of Phoxim
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of phoxim, an organophosphorus insecticide. The information is compiled from various international regulatory and scientific sources to support research and professional evaluation.
Executive Summary
This compound is an organophosphorus insecticide and acaricide used in veterinary medicine to control ectoparasites on cattle, sheep, goats, and pigs.[1][2] Its insecticidal activity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This document details the toxicological properties of this compound, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Safety benchmarks such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), and Maximum Residue Limits (MRLs) are also summarized.
Toxicological Profile
The toxicological effects of this compound are primarily attributed to its nature as a cholinesterase inhibitor.[3] The parent compound, this compound, is a relatively weak inhibitor of AChE; however, its oxidative metabolite, this compound-oxon (PO-phoxim), is a potent inhibitor.
This compound exhibits low to moderate acute oral toxicity in mammalian species. Signs of acute toxicity at high doses are characteristic of cholinergic poisoning, including spasms, trembling, and diarrhea.
Table 1: Acute Toxicity of this compound
| Species | Sex | Route | LD50 (mg/kg bw) | Reference |
| Mouse | Male | Oral | 1200 - 2700 | |
| Mouse | Female | Oral | 1800 - 4000 | |
| Rat | Male | Oral | 2000 - 10000 | |
| Rat | Female | Oral | 1400 - 10000 | |
| Guinea-pig | Female | Oral | 390 - 560 | |
| Chicken | - | Oral | 19.6 - 40 |
Repeated oral administration of this compound in various species has been studied to determine its long-term effects. The primary target organ is the nervous system, with inhibition of cholinesterase activity being the most sensitive endpoint. Effects on the liver have also been observed at higher doses.
Table 2: Subchronic and Chronic Oral Toxicity of this compound
| Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| Rat | 3 months | 1.2 | 4 | Inhibition of erythrocyte acetylcholinesterase activity. | |
| Dog | 3 months | 0.38 | 1.3 | Inhibition of brain acetylcholinesterase activity and effects on the liver. | |
| Dog | 2 years | 0.38 | 19 | Effects on the liver and inhibition of brain acetylcholinesterase activity. | |
| Mouse | 2 years | 2.4 | 67 | Increased plasma cholesterol and inhibition of brain acetylcholinesterase activity. | |
| Rat | 2 years | 0.8 | 4 | Changes in adrenal weights. |
This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The weight of evidence suggests that this compound is not genotoxic in vivo.
Table 3: Genotoxicity of this compound
| Test System | Cell Type | Concentration/Dose | Result | Reference |
| Ames test (in vitro) | S. typhimurium | Not specified | Negative | |
| Chromosomal aberration (in vitro) | Human lymphocytes | Not specified | Positive | |
| Micronucleus test (in vivo) | Mouse bone marrow | 2 x 250 and 2 x 500 mg/kg bw | Negative | |
| Unscheduled DNA synthesis (in vivo) | Rat hepatocytes | Not specified | Negative |
Long-term carcinogenicity studies have been conducted in mice and rats. This compound is not considered to be carcinogenic in these species. In a 2-year study in mice, there was no evidence of a carcinogenic effect. Similarly, a 2-year study in rats showed no difference in tumor incidence between control and treated animals.
This compound is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.
Table 4: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| Rat | 3-generation reproduction | 3.8 | 19 | Reduced pup weights and survival. | |
| Rabbit | Developmental | 36 (maternal and developmental) | 72 | Increased embryonic resorption, decreased fetal body weights, and maternal toxicity. |
The primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase. Studies on delayed neurotoxicity in hens have shown that this compound does not induce this effect. However, some studies suggest that this compound exposure can induce oxidative stress and apoptosis in brain regions.
Mechanism of Action: Cholinesterase Inhibition
Organophosphorus insecticides like this compound exert their toxic effects by inhibiting acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This compound itself is a weak inhibitor, but it is metabolically activated to its oxygen analog (this compound-oxon), which is a much more potent inhibitor.
Caption: Mechanism of this compound-induced neurotoxicity via acetylcholinesterase inhibition.
Experimental Protocols
Detailed experimental protocols for toxicological studies are extensive. The following provides a generalized workflow for a repeated-dose oral toxicity study, a common type of study used to evaluate the safety of substances like this compound.
General Protocol for a 28-Day Repeated Dose Oral Toxicity Study in Rats (based on OECD Guideline 407):
-
Animal Selection: Healthy young adult rats (e.g., Wistar strain) are used. Animals are randomized and assigned to control and treatment groups.
-
Dose Administration: this compound, dissolved in a suitable vehicle (e.g., soybean oil), is administered daily by oral gavage for 28 consecutive days. At least three dose levels and a control group are used.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Towards the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, including measurement of cholinesterase activity.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues from all major organs are collected, preserved, and examined microscopically.
Caption: Generalized experimental workflow for a repeated dose toxicity study.
Safety Summary
Regulatory bodies establish safety limits to protect consumers from potential adverse effects of pesticide residues in food.
The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance in food or drinking water, normally expressed on a body weight basis, that can be ingested over a short period of time, usually during one meal or one day, without appreciable health risk to the consumer.
-
ADI: 0–4 µg/kg bw. This is based on the No-Observed-Adverse-Effect-Level (NOAEL) of 0.38 mg/kg bw/day from a 2-year dog study, with a safety factor of 100.
-
ARfD: An ARfD for this compound has not been established by some regulatory bodies like the JMPR as of recent evaluations.
Maximum Residue Limits (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.
Table 5: Selected Maximum Residue Limits for this compound
| Commodity | Species | MRL (µg/kg) | Reference |
| Fat | Goat, Pig, Sheep | 400 | |
| Muscle | Goat, Pig, Sheep | 50 | |
| Liver | Goat, Pig, Sheep | 50 | |
| Kidney | Goat, Pig, Sheep | 50 | |
| Milk | Cattle | 10 |
Conclusion
The toxicological profile of this compound is well-characterized, with the primary mechanism of toxicity being the inhibition of acetylcholinesterase. It has low to moderate acute toxicity and is not considered genotoxic, carcinogenic, or a reproductive/developmental toxicant at non-maternally toxic doses. The established ADI and MRLs provide a basis for the safe use of this compound in veterinary medicine, ensuring that consumer exposure to residues in food remains below levels of concern. Continuous monitoring and re-evaluation by international bodies ensure that these safety standards remain protective of public health.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insecticidal efficacy and safety of this compound and influence on hematological, biochemical, and antioxidant profiles in German Shepherd dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ref: OMS 1170) [sitem.herts.ac.uk]
The Pharmacokinetics of Phoxim in Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the organophosphate insecticide phoxim in various animal species. The information is compiled from a range of scientific studies and is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Absorption
This compound is readily absorbed following oral and dermal administration in several animal species, although the rate and extent of absorption can vary depending on the route of administration and the animal model.
Following oral administration in rats at doses of 1 mg/kg and 10 mg/kg, this compound is rapidly absorbed from the gastrointestinal tract, with maximum plasma levels (Cmax) of 0.35 µg/mL and 2.44 µg/mL, respectively, achieved within 30 minutes.[1] In pigs, oral administration of 5 mg/kg body weight (bw) also results in rapid and complete absorption, with peak plasma levels reached within two hours.[2]
Dermal absorption of this compound is comparatively lower. In pigs treated with a pour-on formulation at a dose of 100 mg/kg bw, the dermal bioavailability was found to be low, ranging from 1.2% to 2.9%.[2][3]
Table 1: Absorption Pharmacokinetics of this compound in Animals
| Animal Species | Administration Route | Dose | Cmax | Tmax | Reference |
| Rat (Male) | Oral | 1 mg/kg | 0.35 µg/mL | 30 minutes | [1] |
| Rat (Male) | Oral | 10 mg/kg | 2.44 µg/mL | 30 minutes | |
| Pig | Oral | 5 mg/kg bw | - | 2 hours | |
| Pig | Dermal (Pour-on) | 100 mg/kg bw | - | - |
Distribution
Once absorbed, this compound is rapidly distributed to various tissues and organs. In both rats and pigs, the highest concentrations of this compound and its metabolites are typically found in fat, kidney, and liver. Studies in rats have shown no evidence of significant accumulation in any specific organ or tissue.
In sheep treated with a pour-on application, residues were highest in fat, with lower levels detected in muscle and kidney. Specifically, at 28 days post-treatment, total radioactive residues were approximately 115 µg this compound equivalents/kg in kidney and 59 µg/kg in muscle. In pigs, after a pour-on application, this compound was primarily detected in fat, loin, and muscle, while the metabolite cyanobenzaldoxime was found in muscle, loin, and liver.
Metabolism
This compound undergoes extensive metabolism in animals. The primary metabolic pathways involve hydrolysis of the phosphor ester bond and de-alkylation. In rats, metabolism involves de-ethylation and hydrolysis, leading to the formation of conjugates of cyanobenzaldoxime, which can be further metabolized to hippuric acid. The major metabolites identified in the urine of rats are the glucuronic and sulfuric acid conjugates of cyanobenzaldoxime.
In pigs, the main metabolic pathway is the hydrolysis of the phosphor ester bond, followed by conjugation of the resulting cyanobenzaldoxime. A smaller portion of cyanobenzaldoxime is oxidized to benzoic acid and subsequently metabolized to hippuric acid. The oxo-analogue of this compound (PO-phoxim), which is a more potent cholinesterase inhibitor, is considered a short-lived intermediate in mammals and is rapidly hydrolyzed.
The metabolic pathway of this compound in various animal species is illustrated in the following diagram.
References
Methodological & Application
Application Notes: Phoxim Residue Analysis in Agricultural Products and Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoxim is a non-systemic organophosphorus insecticide and acaricide used to control a broad spectrum of biting insects in various crops and ectoparasites on livestock.[1] As a contact and stomach poison, it is applied to foliage, soil, and as a seed dressing.[1] Due to its potential toxicity, monitoring this compound residues in agricultural commodities and the environment is crucial for ensuring food safety and assessing environmental impact. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in different food products.[2][3][4]
These application notes provide detailed protocols for the extraction, cleanup, and quantification of this compound residues in diverse matrices such as agricultural products and soil, utilizing modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Analysis
The determination of this compound residues involves a multi-step process. The general workflow includes:
-
Sample Preparation : A representative sample is homogenized. For dry samples, a hydration step is often required.
-
Extraction : this compound is extracted from the sample matrix into an organic solvent. Acetonitrile is commonly used due to its efficiency in extracting a wide range of pesticides.
-
Cleanup : Co-extracted matrix components (e.g., pigments, fats, sugars) that can interfere with the analysis are removed. Common techniques include dispersive Solid-Phase Extraction (d-SPE), often as part of the QuEChERS method, or traditional Solid-Phase Extraction (SPE) using cartridges.
-
Instrumental Analysis : The cleaned-up extract is analyzed using chromatographic techniques. GC-MS/MS is suitable for volatile compounds like this compound, while LC-MS/MS is also highly effective. These methods offer high sensitivity and selectivity for accurate quantification and confirmation.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (diethoxy-thiophosphoryloxyimino)-phenylacetonitrile | |
| Molecular Formula | C12H15N2O3PS | |
| Molecular Weight | 298.3 g/mol | |
| Appearance | Light yellow oily liquid | |
| Water Solubility | 0.7 mg/L at 20°C | |
| ADI (JECFA 2004) | 0–4 µg/kg bw |
Experimental Protocols
QuEChERS Method for Agricultural Products and Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted approach for pesticide residue analysis.
4.1.1 Apparatus and Reagents
-
High-speed homogenizer
-
Centrifuge (for 50 mL and 15 mL tubes, capable of >3000 g)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), LC-MS or pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard
4.1.2 Extraction Protocol
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, add an appropriate amount of water (e.g., 20 mL) and allow to hydrate.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute. A mechanical shaker can be used for 10 minutes.
-
Centrifuge at ≥ 3000 g for 5 minutes. The upper layer is the acetonitrile extract containing this compound.
4.1.3 Dispersive SPE (d-SPE) Cleanup Protocol
-
Transfer an aliquot (e.g., 8 mL) of the supernatant from the extraction step into a 15 mL d-SPE tube.
-
The d-SPE tube should contain cleanup sorbents. For general agricultural products, a common combination is 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18. PSA removes organic acids and sugars, while C18 removes non-polar interferences like fats.
-
Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
The resulting supernatant is the cleaned-up extract. Transfer it into a GC or LC vial for analysis. For GC analysis, a protectant like sorbitol may be added.
Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Cleanup
This traditional method is robust and can be tailored for complex matrices.
4.2.1 Apparatus and Reagents
-
Homogenizer, centrifuge
-
Separatory funnel
-
Rotary evaporator
-
SPE manifold and cartridges (e.g., Silica or C18)
-
Acetone, Hexane, Ethyl Acetate (pesticide residue grade)
-
Sodium sulfate, anhydrous
4.2.2 Extraction Protocol
-
Homogenize 20 g of the sample with 100 mL of acetone.
-
Filter the homogenate and rinse the filter cake with additional acetone.
-
Transfer the filtrate to a separatory funnel and partition with hexane.
-
Collect the hexane layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator to a small volume (e.g., 1-2 mL).
4.2.3 SPE Cleanup Protocol
-
Condition an SPE cartridge (e.g., silica) by passing hexane through it.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering compounds.
-
Elute the this compound using a solvent of higher polarity (e.g., a mixture of hexane and ethyl acetate).
-
Collect the eluate and concentrate it to the final volume required for analysis (e.g., 1 mL).
Instrumental Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC is well-suited for analyzing this compound. A phosphorus-specific detector like a flame-photometric detector (FPD) or a thermionic detector can be used, but MS/MS provides superior selectivity and confirmation.
| Parameter | Typical Setting |
| GC System | TRACE 1310 or equivalent |
| Column | 2% OV-101 glass column or similar low-polarity column |
| Injector | Splitless, 250°C |
| Oven Program | Start at 70°C, ramp to 280°C |
| Carrier Gas | Helium, constant flow |
| MS/MS System | TSQ 8000 or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion | To be determined empirically |
| Product Ions | To be determined empirically for quantification and qualification |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an alternative and equally powerful technique for this compound analysis, especially in complex matrices.
| Parameter | Typical Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70:30 Methanol:Water) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temp | 25°C |
| MS/MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ions | To be determined empirically (e.g., from parent this compound ion) |
Data Presentation and Performance
Method Performance Characteristics
Method validation is critical to ensure reliable results. Key parameters are summarized below from published studies.
| Method | Matrix | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Reference |
| LC/ESI-MS/MS | Cattle Tissue | 0.0048 | 0.0014 | 68.2 - 106.9 | |
| LC/ESI-MS/MS | Pig Tissue | 0.0055 | 0.0017 | 68.2 - 106.9 | |
| GPC-GC/MS | Apples | - | - | 80 - 101 | |
| GC-FPD | Plant/Soil | 0.05 | - | - |
Maximum Residue Limits (MRLs)
MRLs are legally tolerated maximum concentrations of a pesticide residue in a food commodity.
| Commodity | MRL (mg/kg) | Jurisdiction/Reference |
| Cereal Grains | 0.05 | FAO/WHO |
| Lettuce | 0.1 | FAO/WHO |
| Tomatoes | 0.2 | FAO/WHO |
| Cotton Seed | 0.05 | FAO/WHO |
| Fat (Goat, Pig, Sheep) | 0.4 (400 µg/kg) | CODEX |
| Muscle, Liver, Kidney (Goat, Pig, Sheep) | 0.05 (50 µg/kg) | CODEX |
Visualized Workflows
Caption: General workflow for this compound residue analysis.
Caption: Detailed workflow for the QuEChERS protocol.
Caption: Workflow for LLE and SPE cleanup.
References
Application Notes and Protocols for the Gas Chromatography-Flame Photometric Detection (GC-FPD) of Phoxim
Introduction
Phoxim is a widely used organophosphorus insecticide and acaricide, employed for the protection of various crops and for veterinary purposes.[1] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. Due to its potential toxicity, monitoring this compound residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance.
Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) is a highly effective and widely utilized analytical technique for the determination of this compound.[2] The FPD is particularly well-suited for this application due to its high selectivity and sensitivity for phosphorus-containing compounds.[3][4] The operational principle of the FPD involves the combustion of the sample eluting from the GC column in a hydrogen-rich flame. Phosphorus compounds, like this compound, produce specific chemiluminescent species (excited HPO) in the flame, which emit light at characteristic wavelengths (approximately 510-526 nm).[3] An optical filter isolates this specific wavelength, and a photomultiplier tube (PMT) converts the light intensity into an electrical signal, allowing for selective and sensitive quantification.
Application Notes
The GC-FPD method offers a robust and reliable approach for the quantitative analysis of this compound residues in diverse and complex matrices, including fruits, vegetables, grains, and soil. The primary advantage of the FPD is its selectivity, which significantly reduces matrix interference from co-extracted, non-phosphorus-containing compounds, thereby simplifying sample cleanup procedures and enhancing the accuracy of results. Modern FPD systems provide excellent sensitivity, with Method Detection Limits (MDLs) for phosphorus reaching as low as 45 fg P/sec.
The performance of the GC-FPD method is characterized by several key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. These parameters ensure the method is reliable, accurate, and fit for its intended purpose.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of organophosphorus pesticides, including this compound, using GC-FPD and similar chromatographic methods.
| Parameter | Typical Value Range | Description |
| Linearity (R²) | ≥ 0.997 | Indicates a strong linear relationship between the detector response and analyte concentration over a specified range. |
| Limit of Detection (LOD) | 1.0 - 15.7 µg/L (ppb) | The lowest concentration of an analyte that can be reliably distinguished from the background noise. |
| Limit of Quantitation (LOQ) | 4.0 - 30.0 µg/L (ppb) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |
| Recovery | 70% - 120% | The percentage of the known amount of analyte recovered from the sample matrix, indicating the efficiency of the extraction procedure. |
| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Experimental Protocols
Sample Preparation Protocol (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in food matrices.
Materials:
-
Homogenizer or blender
-
50 mL centrifuge tubes with screw caps
-
Centrifuge
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) kit containing MgSO₄ and Primary Secondary Amine (PSA) sorbent
-
Vortex mixer
Procedure:
-
Homogenization: Weigh 10-15 g of a representative sample (e.g., chopped fruits or vegetables) into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure even distribution.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper organic layer (acetonitrile extract) and a lower aqueous/solid layer.
-
Cleanup (Dispersive SPE):
-
Transfer a portion of the supernatant (the acetonitrile extract) to a 15 mL d-SPE cleanup tube containing 150 mg PSA and 900 mg MgSO₄ per mL of extract.
-
Seal the tube and vortex for 30 seconds. The PSA removes organic acids and other interferences, while MgSO₄ removes residual water.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rpm for 5 minutes.
-
Sample for Injection: Carefully collect the final, cleaned extract from the supernatant and transfer it to a GC vial for analysis. The sample is now ready for injection into the GC-FPD system.
GC-FPD Instrumental Protocol
Instrumentation:
-
A Gas Chromatograph equipped with a Flame Photometric Detector (FPD) set to phosphorus mode (using a ~526 nm filter).
Typical GC-FPD Conditions:
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5, or equivalent) |
| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.0 - 1.5 mL/min |
| Injection Volume | 1 - 2 µL |
| Injector Type | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 20 °C/min to 180 °C, then 10 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 250 - 300 °C |
| FPD Gas Flows | Hydrogen: ~75 mL/min; Air: ~100 mL/min; Makeup Gas (N₂): ~25 mL/min (Note: Optimize flows for specific instrument) |
Calibration Protocol
Procedure:
-
Stock Solution: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetone or ethyl acetate.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five working calibration standards. The concentration range should bracket the expected concentration of this compound in the prepared samples (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL).
-
Calibration Curve: Inject each calibration standard into the GC-FPD system. Construct a calibration curve by plotting the peak area of this compound against its corresponding concentration.
-
Quantification: Analyze the prepared sample extracts under the same conditions. Determine the concentration of this compound in the samples by comparing the resulting peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound Analysis using GC-FPD.
References
- 1. 639. This compound (Pesticide residues in food: 1983 evaluations) [inchem.org]
- 2. Gas chromatography with flame photometric detection of 31 organophosphorus pesticide residues in Alpinia oxyphylla dried fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.shsu.edu [profiles.shsu.edu]
- 4. airproducts.me [airproducts.me]
Application Note: Determination of Phoxim Residues by High-Performance Liquid Chromatography
Introduction
Phoxim is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests in agriculture and veterinary medicine.[1] Monitoring its residue levels in food products and environmental samples is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound residues due to its sensitivity, specificity, and reliability.[2][3] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Principle
This method involves the extraction of this compound from a sample matrix, followed by cleanup to remove interfering substances. The prepared sample is then injected into an HPLC system. Separation is achieved on a reversed-phase C18 column with an isocratic mobile phase. This compound is detected by a UV detector, and quantification is performed using an external standard method.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (65:35 v/v) or methanol and water (70:30 v/v).[4][5] The mobile phase should be degassed before use.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
This compound analytical standard (purity > 98%)
-
Ethyl acetate (analytical grade)
-
Petroleum ether (analytical grade)
-
Sodium chloride
-
Anhydrous sodium sulfate
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile or methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.10 to 0.50 µg/mL.
4. Sample Preparation
The following is a general procedure; specific matrices may require optimization.
-
Extraction:
-
For solid samples (e.g., garlic, wheat, feed): Weigh 10 g of the homogenized sample into a centrifuge tube. Add 20 mL of an appropriate extraction solvent such as acetonitrile, ethyl acetate, or petroleum ether.
-
Vortex or homogenize for 5-10 minutes.
-
For liquid samples: A liquid-liquid extraction or solid-phase extraction (SPE) may be employed.
-
-
Salting-out (optional, for acetonitrile extraction): Add 2 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Cleanup:
-
Take the supernatant and pass it through a filter (e.g., 0.45 µm PTFE).
-
For complex matrices like feed, a solid-phase extraction (SPE) cleanup using an NH2-SPE column may be necessary to remove interferences.
-
-
Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. The sample is now ready for HPLC analysis.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Determination by HPLC
| Parameter | Method 1 (Feed Matrix) | Method 2 (Garlic Matrix) | Method 3 (Wheat Matrix) | Method 4 (General) |
| Linearity Range | 0.10 - 0.50 mg/L | Not Specified | 0.005 - 0.253 mg/kg | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.99 | Not Specified | 0.9999 | > 0.999 |
| Limit of Detection (LOD) | 0.10 mg/kg | 0.02 mg/kg | 0.002 mg/kg | 0.82 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.006 mg/kg | 2.47 µg/mL |
| Recovery (%) | 80.0 - 88.2% | > 76% | 83.3 - 106.3% | Not Specified |
| Relative Standard Deviation (RSD) (%) | 1.6 - 6.5% | < 4% | 6.5 - 8.0% | Not Specified |
Mandatory Visualization
Caption: Experimental workflow for the determination of this compound by HPLC.
References
Application Note: High-Sensitivity Analysis of Phoxim in Various Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phoxim is a widely used organophosphate insecticide and veterinary drug for controlling a range of pests in agriculture and ectoparasites on animals.[1][2] Due to its potential toxicity, monitoring its residue levels in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of this compound due to its high sensitivity, selectivity, and suitability for a diverse range of sample matrices.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate and precise quantification of this compound and depends on the sample matrix. Two common and effective methods are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for a wide range of food matrices, and Solid-Phase Extraction (SPE), often used for more complex matrices like animal tissues.
1. QuEChERS Method for Food Matrices (e.g., Mushrooms, Rice)
This protocol is a modified version of the widely used QuEChERS method.[4][5]
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing dispersive SPE sorbent (e.g., 150 mg PSA, 150 mg C18, 900 mg MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for Animal Tissues (e.g., Cattle, Pig)
This protocol is based on a method developed for the analysis of this compound in animal tissues.
Materials:
-
Homogenized tissue sample
-
Acetonitrile (ACN)
-
Silica SPE cartridge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Homogenize a representative portion of the tissue sample.
-
Extract a known amount of the homogenate with acetonitrile.
-
Centrifuge the sample to pellet the solid material.
-
Condition a silica SPE cartridge with acetonitrile.
-
Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the this compound from the cartridge with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
LC Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient: A typical gradient would start at a high aqueous composition and ramp up the organic phase to elute this compound. An example gradient is as follows:
-
0-1.5 min: 10% B
-
1.5-3.0 min: Ramp to 90% B
-
3.0-5.0 min: Hold at 90% B
-
5.1-7.0 min: Return to 10% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument, e.g., Desolvation gas flow of 600 L/h and cone gas flow of 50 L/h.
MRM Transitions for this compound: The precursor ion for this compound is typically [M+H]⁺ at m/z 299.1. The following are common product ions and their corresponding collision energies:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |
| 299.1 | 129.1 | 12-19 | Quantitation |
| 299.1 | 77.1 | 24-49 | Confirmation |
| 299.1 | 153.0 | 7 | Confirmation |
Quantitative Data Summary
The following table summarizes the quantitative performance data for this compound analysis in various matrices as reported in the literature.
| Matrix | Method | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| Cattle Tissue | SPE-LC/MS/MS | >0.995 | 0.0014 | 0.0048 | 68.2 - 106.9 | |
| Pig Tissue | SPE-LC/MS/MS | >0.995 | 0.0017 | 0.0055 | 68.2 - 106.9 | |
| Edible Mushrooms | QuEChERS-UHPLC-MS/MS | >0.994 | 0.001 - 0.01 | 0.01 | 75.5 - 98.4 | |
| Pu'er Tea | LC-MS/MS | >0.995 | 0.001 | - | 72 - 89 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for QuEChERS-based Multi-residue Analysis of Pesticides, Including Phoxim
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue pesticide analysis across various matrices, including fruits, vegetables, cereals, and animal products.[1][2][3] Its streamlined two-step process, involving a solvent extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup, offers significant advantages over traditional methods, such as reduced solvent consumption and high-throughput capabilities.[1][4] This document provides a detailed application note and protocol for the determination of multi-class pesticide residues, with a specific focus on the organophosphate insecticide phoxim, using the QuEChERS methodology coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS).
This compound is an organophosphate insecticide used to control a range of pests on crops and livestock. Due to its potential toxicity, monitoring its residues in food commodities is crucial for consumer safety. The QuEChERS method provides an effective and efficient means for its extraction and cleanup prior to instrumental analysis.
Principle of the QuEChERS Method
The QuEChERS method is based on a simple two-step process:
-
Extraction and Partitioning: A homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts. The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer. Different salt formulations exist, including the original unbuffered method, the AOAC Official Method 2007.01 (using acetic acid and sodium acetate), and the EN 15662 method (using citrate buffering). The choice of buffering can be critical for the stability of pH-dependent pesticides.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents in a separate tube. This step is designed to remove interfering matrix components. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.
-
C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids, as well as sterols. However, it should be used with caution as it can also retain planar pesticides.
-
Magnesium Sulfate (MgSO₄): Removes excess water from the extract.
-
The cleaned extract is then ready for analysis by GC-MS/MS or LC-MS/MS.
Experimental Protocols
Apparatus and Reagents
-
High-speed homogenizer or blender
-
Centrifuge capable of at least 4000 rpm
-
Vortex mixer
-
Analytical balance
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
GC-MS/MS system
-
Acetonitrile (HPLC or pesticide residue grade)
-
Reagent water
-
This compound analytical standard and other pesticide standards of interest
-
Internal standards (e.g., Triphenylphosphate - TPP)
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
QuEChERS d-SPE cleanup tubes containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)
Sample Preparation and Extraction (Based on EN 15662)
-
Homogenization: Homogenize a representative portion of the laboratory sample. For solid samples, cryogenic milling can be employed to prevent pesticide degradation.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For samples with low water content (e.g., cereals, dried fruits), add 10 mL of reagent water and allow to soak for 30 minutes.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can ensure consistency.
-
Salt Addition: Add the contents of the QuEChERS extraction salt packet.
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve phase separation.
Dispersive SPE Cleanup
-
Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing the appropriate sorbent mixture.
-
Shaking: Cap the tube and vortex for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the sorbents.
-
Final Extract: The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for GC-MS/MS analysis. For some applications, a solvent exchange step may be necessary.
Data Presentation
The performance of the QuEChERS method is typically evaluated based on recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for this compound and other pesticides in various matrices.
Table 1: Recovery and Precision Data for this compound and Other Pesticides using QuEChERS-GC-MS/MS
| Pesticide | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| This compound | Chicken Muscle | 10 | 95.2 | 5.8 | |
| This compound | Chicken Muscle | 50 | 98.7 | 4.1 | |
| Chlorpyrifos | Edible Insects | 100 | 90.5 - 105.2 | < 10 | |
| Cypermethrin | Chicken Muscle | 10 | 101.5 | 6.2 | |
| Permethrin | Chicken Muscle | 50 | 97.8 | 5.5 | |
| Deltamethrin | Cereals | 50 | 85.6 | 8.9 |
Note: This table is a compilation of representative data from various studies and the exact values may vary depending on the specific experimental conditions and matrix.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Other Pesticides
| Pesticide | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | Chicken Muscle | 1.5 | 4.9 | |
| Chlorpyrifos | Edible Insects | 1-10 | 10-15 | |
| Cypermethrin | Chicken Muscle | 1.2 | 3.8 | |
| Permethrin | Chicken Muscle | 1.1 | 3.5 | |
| Various Pesticides | Cereals | - | 5 - 50 |
Note: LOD and LOQ are highly dependent on the instrument used and the matrix being analyzed.
Instrumental Analysis: GC-MS/MS Parameters for this compound
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then 5 °C/min to 200 °C, and finally 10 °C/min to 300 °C, hold for 5 min. (This is an example program and should be optimized for the specific instrument and target analyte list).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 298
-
Product Ions (m/z): 125 (quantifier), 97 (qualifier)
-
Note: These transitions should be confirmed and optimized on the specific instrument.
-
-
Mandatory Visualizations
Caption: Overall workflow of the QuEChERS method.
Caption: Logical relationships in the d-SPE cleanup step.
Caption: Simplified mode of action of this compound.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Note and Protocol: Phoxim Extraction from Animal Tissues using Acetonitrile-Hexane Partitioning
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and cleanup of the organophosphate insecticide phoxim from various animal tissues. The methodology is centered around a robust liquid-liquid partitioning technique using acetonitrile and hexane, which effectively separates the lipophilic this compound from fatty matrices commonly found in animal samples. This method is suitable for subsequent analysis by gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note includes a comprehensive experimental protocol, quantitative performance data, and visual diagrams of the workflow and this compound's mechanism of action.
Introduction
This compound is a widely used non-systemic organophosphate insecticide and acaricide employed in veterinary medicine to control ectoparasites on cattle, pigs, sheep, and goats.[1] Its use necessitates reliable analytical methods to monitor for potential residues in animal-derived food products to ensure consumer safety and regulatory compliance. The analysis of this compound in animal tissues can be challenging due to the complex and fatty nature of the sample matrices. Acetonitrile-hexane partitioning is a well-established technique for the cleanup of pesticide residues from fatty samples. This method takes advantage of the differential solubility of lipids and pesticides in the two immiscible solvents. Lipids are highly soluble in hexane, while many pesticides, including this compound, have a higher affinity for acetonitrile. This allows for the selective extraction of the analyte of interest into the acetonitrile phase, leaving the bulk of interfering lipids in the hexane phase.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to overstimulation of nerve impulses, which can result in paralysis and death of the target pest. Understanding this mechanism is crucial for toxicological studies and the development of safety guidelines for this compound residues.
Caption: Mechanism of this compound's neurotoxicity via acetylcholinesterase inhibition.
Experimental Protocol
This protocol describes a general procedure for the extraction of this compound from animal tissues. It is recommended to optimize certain parameters, such as solvent volumes and homogenization time, based on the specific tissue type and laboratory equipment.
1. Sample Preparation and Homogenization
-
Weigh 5-10 g of the representative animal tissue sample (e.g., muscle, liver, kidney, or fat) into a high-speed blender or homogenizer cup.
-
For fatty tissues, it may be beneficial to freeze the sample prior to homogenization to facilitate a more uniform consistency.
-
Add anhydrous sodium sulfate (approximately 2-3 times the sample weight) to the tissue to absorb water.
-
Homogenize the tissue with the sodium sulfate until a uniform, free-flowing powder is obtained.
2. Initial Extraction
-
Transfer the homogenized tissue to a centrifuge tube.
-
Add 50 mL of n-hexane to the tube.
-
Seal the tube and shake vigorously for 15-20 minutes using a mechanical shaker.
-
Centrifuge at 3000-4000 rpm for 5 minutes to separate the solid material.
-
Decant the hexane extract into a clean flask.
-
Repeat the extraction process on the tissue residue with a fresh portion of hexane to ensure complete extraction of this compound.
-
Combine the hexane extracts.
3. Acetonitrile-Hexane Partitioning (Cleanup)
-
Transfer the combined hexane extract to a separatory funnel.
-
Add an equal volume (e.g., 50 mL) of acetonitrile (saturated with n-hexane) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer is the hexane phase containing lipids, and the lower layer is the acetonitrile phase containing this compound.
-
Drain the lower acetonitrile layer into a clean flask.
-
Repeat the partitioning of the hexane layer with a fresh portion of acetonitrile to maximize the recovery of this compound.
-
Combine the acetonitrile extracts.
4. Final Extract Preparation
-
The combined acetonitrile extract can be concentrated using a rotary evaporator at a temperature not exceeding 40°C.
-
The residue can then be redissolved in a suitable solvent (e.g., hexane or a mobile phase compatible with the analytical instrument) to a final known volume (e.g., 1-5 mL).
-
The final extract is now ready for analysis by GC or LC-MS/MS.
Caption: Workflow for this compound extraction from animal tissues.
Data Presentation
The performance of this compound extraction methods can vary depending on the tissue matrix and the analytical instrumentation used. The following table summarizes quantitative data from various studies.
| Animal/Product | Tissue/Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| Cattle | Tissue | LC-MS/MS | 0.0014 | 0.0048 | 68.2 - 106.9 | [2][3] |
| Pig | Tissue | LC-MS/MS | 0.0017 | 0.0055 | 68.2 - 106.9 | [2][3] |
| General | Animal Tissues | GC-FPD/TD | - | 0.05 | - | |
| Sheep/Goat | Muscle, Liver, Kidney, Fat | GC-NPD | - | 0.05 | - | |
| Pigs | Fat | GC-NPD | - | <0.01 | 78 - 100 | |
| Eggs | Eggs | HPLC-DAD | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; GC-FPD/TD: Gas Chromatography with Flame Photometric or Thermionic Detector; GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.
Discussion
The acetonitrile-hexane partitioning method is a reliable and effective technique for the extraction and cleanup of this compound from diverse and complex animal tissue matrices. The efficiency of the extraction is demonstrated by the good recovery rates reported in the literature. While older methods relied on gas chromatography, modern approaches utilizing LC-MS/MS offer superior sensitivity and selectivity, achieving lower limits of detection and quantification.
It is important to note that for fatty tissues, a preliminary cooling step after extraction can help precipitate some of the lipids, further cleaning up the sample before partitioning. The choice of the final analytical technique will depend on the required sensitivity and the available instrumentation. For routine monitoring, GC-based methods can be sufficient, while for confirmatory analysis and lower detection limits, LC-MS/MS is the preferred method.
Conclusion
The protocol detailed in this application note provides a solid foundation for researchers and analysts involved in the determination of this compound residues in animal tissues. The combination of a straightforward extraction with a robust cleanup step ensures the generation of high-quality data for food safety assessment, toxicological studies, and regulatory purposes. The provided workflow and quantitative data serve as a valuable resource for method implementation and validation.
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Phoxim Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Solid-Phase Extraction (SPE) as a cleanup method for the analysis of phoxim in complex matrices. This compound is an organophosphate insecticide and acaricide used in agriculture and veterinary medicine to control a range of pests.[1][2] Accurate determination of its residues in environmental and biological samples is crucial for ensuring food safety and monitoring environmental contamination.
Introduction to this compound and SPE Cleanup
This compound, with the chemical formula C₁₂H₁₅N₂O₃PS, is a non-systemic insecticide with contact and stomach action.[2] Its chemical structure is provided below.
Chemical Structure of this compound Formula: C₁₂H₁₅N₂O₃PS Molecular Weight: 298.30 g/mol [3]
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture in a liquid sample based on their physical and chemical properties. It is a highly effective method for cleaning up complex samples prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The process involves passing a sample through a solid adsorbent (the stationary phase), which retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent.
Experimental Protocols
This section details SPE protocols for the cleanup of this compound in various complex matrices, including animal tissues, feed, and environmental samples.
Protocol 1: this compound in Animal Tissues (Cattle, Pig, Sheep, Goat)
This protocol is adapted from methods used for the analysis of this compound in various animal tissues.[4]
1. Sample Preparation:
-
Homogenize a representative sample of the animal tissue (e.g., muscle, liver, kidney, fat).
-
For fatty tissues, a lipid removal step may be necessary. This can be achieved by partitioning with an immiscible solvent like acetonitrile.
2. Extraction:
-
Extract a known weight of the homogenized tissue with a suitable solvent. Hexane is a commonly used solvent for extracting this compound from animal tissues.
-
The extraction can be performed by blending or shaking.
-
Filter or centrifuge the mixture to separate the solvent extract from the solid tissue debris.
3. SPE Cleanup:
-
SPE Cartridge: Silica or Alumina cartridges are effective for this application.
-
Conditioning: Pre-condition the SPE cartridge by passing a small volume of the elution solvent (e.g., benzene or a suitable alternative), followed by the extraction solvent (hexane).
-
Sample Loading: Load the filtered extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove co-extracted interferences. The choice of washing solvent will depend on the specific matrix and interferences.
-
Elution: Elute the retained this compound from the cartridge with a stronger solvent. Benzene has been historically used, but safer alternatives should be considered.
4. Analysis:
-
The eluate can be concentrated and analyzed by Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD), or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 2: this compound in Animal Feed
This protocol is based on the determination of this compound residues in animal feed.
1. Sample Preparation:
-
Grind the feed sample to a fine, homogeneous powder.
2. Extraction:
-
Extract a known amount of the ground feed sample with ethyl acetate by shaking or ultrasonication.
-
Filter the extract to remove solid particles.
3. SPE Cleanup:
-
SPE Cartridge: An NH2-bonded silica (aminopropyl) SPE cartridge is suitable for this application.
-
Conditioning: Condition the NH2 SPE cartridge with ethyl acetate.
-
Sample Loading: Load the filtered extract onto the conditioned cartridge.
-
Washing: A washing step may not be necessary for all feed matrices, but a non-polar solvent can be used to remove lipids if present.
-
Elution: Elute the this compound with a suitable solvent. The original extract that passes through the cartridge often contains the purified this compound.
4. Analysis:
-
The cleaned-up extract can be analyzed by HPLC with a UV detector.
Protocol 3: this compound in Soil and Sediment
This protocol provides a general guideline for the extraction and cleanup of this compound from soil and sediment samples.
1. Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to remove large debris and ensure homogeneity.
2. Extraction:
-
Extract a known weight of the prepared sample with a suitable solvent. Methanol is a common choice for soil samples. Accelerated Solvent Extraction (ASE) can also be employed for efficient extraction.
3. SPE Cleanup:
-
SPE Cartridge: Florisil or stacked graphitized carbon and alumina cartridges are effective for cleaning up soil and sediment extracts.
-
Conditioning: Condition the chosen SPE cartridge with the extraction solvent.
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a solvent of appropriate polarity to remove interferences.
-
Elution: Elute the this compound with a solvent that can effectively desorb it from the stationary phase.
4. Analysis:
-
The final eluate is typically analyzed by GC-MS.
Data Presentation
The following tables summarize the quantitative data for this compound analysis using SPE cleanup in various complex matrices.
Table 1: Recovery of this compound using SPE Cleanup
| Matrix | SPE Sorbent | Analytical Method | Spiked Level | Average Recovery (%) | Reference |
| Cattle Tissue | Silica | LC/ESI-MS/MS | 0.0048 - 0.2 mg/kg | 68.2 - 106.9 | |
| Pig Tissue | Silica | LC/ESI-MS/MS | 0.0048 - 0.2 mg/kg | 68.2 - 106.9 | |
| Feed | NH2 | HPLC-UV | Not Specified | 80.0 - 88.2 | |
| Animal Tissues | Alumina | GC-NPD | Not Specified | 75 - 86 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Cattle Tissue | LC/ESI-MS/MS | 0.0014 mg/kg | 0.0048 mg/kg | |
| Pig Tissue | LC/ESI-MS/MS | 0.0017 mg/kg | 0.0055 mg/kg | |
| Feed | HPLC-UV | - | 0.10 mg/kg | |
| Plant and Soil | GC-FPD/NPD | 0.004 - 0.05 mg/kg | - | |
| Animal Tissues | GC-NPD | 0.04 mg/kg | - |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for solid-phase extraction cleanup in this compound analysis.
Caption: General workflow of SPE for this compound analysis.
References
- 1. 639. This compound (Pesticide residues in food: 1983 evaluations) [inchem.org]
- 2. This compound (Ref: OMS 1170) [sitem.herts.ac.uk]
- 3. This compound, (E)- | C12H15N2O3PS | CID 5360460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Analysis of this compound Residue in Animal Food Production (Cattle and Pig) by LC/ESI-MS/MS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Phoxim in Veterinary Ectoparasite Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phoxim, an organophosphate insecticide, for the control of ectoparasites in veterinary medicine. This document includes detailed information on its mechanism of action, efficacy against various parasites, and established protocols for its application and evaluation.
Introduction
This compound is a broad-spectrum, non-systemic ectoparasiticide widely used in livestock, including cattle, pigs, sheep, and goats, for the control of mites, lice, ticks, and other external parasites.[1][2][3] Its efficacy is attributed to its action as a contact and stomach poison, leading to rapid knockdown of pests.[4] this compound is available in various formulations, such as emulsifiable concentrates for sprays and dips, as well as pour-on solutions.[5]
Mechanism of Action
As an organophosphate insecticide, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of parasites. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By irreversibly binding to and inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the ectoparasite. The oxo-analogue of this compound, PO-phoxim, is noted to be significantly more potent in its insecticidal activity.
Quantitative Data
Efficacy Data
The efficacy of this compound has been demonstrated against a range of ectoparasites in various host animals.
| Host Animal | Ectoparasite | Formulation | Efficacy | Reference |
| Laying Hens | Dermanyssus gallinae (Poultry Red Mite) | Aqueous Solution (2000 ppm) | >97% reduction from day 10 to day 49 | |
| Laying Hens | Dermanyssus gallinae (Poultry Red Mite) | Spray (2000 ppm) | 96.1% after 3 days, >99% from day 7 to 49 | |
| Dogs | Rhipicephalus sanguineus (Brown Dog Tick) | Not specified | More effective on adult ticks than deltamethrin |
Toxicological Data
The acute toxicity of this compound varies across different animal species.
| Species | Route of Administration | LD50 | Reference |
| Chickens | Oral | 19.6 - 40 mg/kg bw | |
| Guinea Pigs, Rabbits, Cats, Dogs | Oral | 250 to >1126 mg/kg bw | |
| Mice, Rats | Oral | 1248 to >10349 mg/kg bw |
Maximum Residue Limits (MRLs)
MRLs for this compound have been established for various edible tissues in livestock.
| Animal Species | Tissue | MRL (µg/kg) | Reference |
| Cattle, Pigs, Sheep, Goats | Muscle | 50 | |
| Cattle, Pigs, Sheep, Goats | Liver | 50 | |
| Cattle, Pigs, Sheep, Goats | Kidney | 50 | |
| Cattle, Pigs, Sheep, Goats | Fat | 400 | |
| Cattle | Milk | 10 |
Experimental Protocols
In Vivo Efficacy Trial Protocol (Adapted from EMA/CVMP/EWP/005/2000-Rev.2)
This protocol outlines a controlled study to evaluate the efficacy of a this compound formulation against a specific ectoparasite in a target host species.
1. Objective: To determine the efficacy of a this compound-based ectoparasiticide.
2. Animals:
- Select a statistically adequate number of healthy animals of the target species.
- Animals should be of a similar age, weight, and breed.
- House animals individually to prevent cross-contamination.
3. Infestation:
- Artificially infest animals with a known number of the target ectoparasite (e.g., 50-100 adult fleas or 50 adult ticks).
- Ensure the parasite strain is susceptible to organophosphates, or use a resistant strain if evaluating efficacy against resistant populations.
4. Treatment Groups:
- Randomly allocate animals to at least two groups:
- Group 1 (Control): Untreated or vehicle-treated.
- Group 2 (Treated): Treated with the this compound formulation at the recommended dose.
5. Treatment Administration:
- Apply the this compound product according to the proposed label instructions (e.g., spray, dip, pour-on).
6. Efficacy Assessment:
- At predetermined intervals post-treatment (e.g., 24h, 48h, 7 days, etc.), count the number of live parasites on each animal.
- Calculate the percentage of efficacy using the following formula:
- Efficacy (%) = [(Mean number of parasites on control animals - Mean number of parasites on treated animals) / Mean number of parasites on control animals] x 100
7. Data Analysis:
- Statistically analyze the data to determine if there is a significant difference in parasite counts between the treated and control groups.
start [label="Start: Animal Selection & Acclimatization", shape=ellipse, fillcolor="#FBBC05"];
infestation [label="Artificial Infestation with Ectoparasites"];
randomization [label="Randomization into Treatment & Control Groups"];
treatment [label="Treatment Application (this compound Formulation)"];
control [label="Control Group (Untreated/Vehicle)"];
parasite_counts [label="Parasite Counts at Predetermined Intervals"];
data_analysis [label="Data Analysis & Efficacy Calculation"];
end [label="End: Report Findings", shape=ellipse, fillcolor="#34A853"];
start -> infestation;
infestation -> randomization;
randomization -> treatment;
randomization -> control;
treatment -> parasite_counts;
control -> parasite_counts;
parasite_counts -> data_analysis;
data_analysis -> end;
}
Acetylcholinesterase Inhibition Assay Protocol (Adapted from Ellman's Method)
This in vitro assay determines the inhibitory effect of this compound on AChE activity.
1. Materials:
- Acetylcholinesterase (AChE) solution
- This compound solution of varying concentrations
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- Microplate reader
2. Procedure:
- In a 96-well microplate, add the phosphate buffer.
- Add the this compound solution at different dilutions to the respective wells.
- Add the AChE solution to all wells and incubate to allow for enzyme-inhibitor interaction.
- Initiate the reaction by adding ATCI and DTNB to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
3. Data Analysis:
- Calculate the rate of reaction for each this compound concentration.
- Determine the percentage of AChE inhibition for each concentration relative to the control (no this compound).
- Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
reagents [label="Prepare Reagents:\nAChE, this compound dilutions,\nATCI, DTNB, Buffer"];
plate_prep [label="Add Buffer and this compound\nDilutions to Microplate"];
enzyme_add [label="Add AChE Solution\nand Incubate"];
reaction_start [label="Add ATCI and DTNB\nto Initiate Reaction"];
measurement [label="Measure Absorbance at 412 nm"];
analysis [label="Calculate Reaction Rates\nand % Inhibition"];
ic50 [label="Determine IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> plate_prep;
plate_prep -> enzyme_add;
enzyme_add -> reaction_start;
reaction_start -> measurement;
measurement -> analysis;
analysis -> ic50;
}
Ectoparasiticide Resistance Testing Protocol
This protocol is a general guideline for monitoring the development of resistance to this compound in ectoparasite populations.
1. Sample Collection:
- Collect a sufficient number of the target ectoparasite from the field population.
2. Bioassay:
- Expose the collected parasites to different concentrations of this compound using a standardized method (e.g., larval packet test, adult immersion test).
- Include a susceptible reference strain of the parasite as a control.
3. Mortality Assessment:
- After a defined exposure period, assess the mortality of the parasites at each this compound concentration.
4. Data Analysis:
- Calculate the lethal concentration (e.g., LC50, LC90) for the field population and the susceptible strain.
- Determine the resistance factor (RF) by dividing the LC50 of the field population by the LC50 of the susceptible strain. An RF significantly greater than 1 indicates resistance.
Safety and Handling
This compound is moderately toxic to mammals and should be handled with care. Appropriate personal protective equipment, including gloves and protective clothing, should be worn during handling and application. It is also important to prevent contamination of water bodies, as this compound is toxic to aquatic organisms.
Conclusion
This compound remains a valuable tool for the control of ectoparasites in veterinary medicine. Its efficacy, coupled with a well-understood mechanism of action, makes it an important component of integrated pest management programs. However, the potential for resistance development necessitates careful monitoring and responsible use to maintain its effectiveness. The protocols provided herein offer a framework for the continued evaluation and optimal application of this compound in veterinary practice.
References
- 1. fao.org [fao.org]
- 2. parasitipedia.net [parasitipedia.net]
- 3. researchgate.net [researchgate.net]
- 4. Insecticidal efficacy and safety of this compound and influence on hematological, biochemical, and antioxidant profiles in German Shepherd dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
Application Notes and Protocols: Phoxim as a Soil Insecticide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phoxim as a soil insecticide for controlling agricultural pests. The document includes detailed protocols for efficacy testing and residue analysis, along with a summary of relevant quantitative data.
Introduction and Background
This compound is a non-systemic organophosphate insecticide that provides broad-spectrum control of various agricultural pests.[1][2][3] It acts as a contact and stomach poison, making it effective against a wide range of chewing and sucking insects.[1][2] this compound is available in several formulations, including emulsifiable concentrates (EC) and granules (GR), suitable for soil application. When applied to the soil, this compound has a long residual period, making it effective for controlling underground pests for one to two months.
Mechanism of Action
This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of nerve impulses, paralysis, and ultimately, the death of the insect. The oxo-analogue of this compound (PO-phoxim) is a potent metabolite that is 100 to 1000 times more insecticidally active than this compound itself.
References
phoxim formulation types and their application in pest control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phoxim is a non-systemic organophosphate insecticide and acaricide valued for its broad-spectrum efficacy against a wide range of agricultural and veterinary pests.[1][2][3] It functions as a contact and stomach poison, providing rapid knockdown of target organisms.[1][4] this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the central nervous system in insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the pest. This document provides a detailed overview of this compound's formulation types, applications, and includes experimental protocols for its use in pest control research.
Formulation Types and Applications
This compound is available in a variety of formulations to suit different application needs in both agricultural and veterinary settings. The choice of formulation depends on the target pest, the application site (e.g., foliage, soil, or animal host), and the desired duration of control.
Table 1: this compound Formulation Types and Their Primary Applications
| Formulation Type | Description | Primary Applications | Target Pests |
| Emulsifiable Concentrate (EC) | A liquid formulation containing this compound, a solvent, and an emulsifier, which forms an emulsion when mixed with water. | Foliar spray for crops, topical application for livestock (dips, sprays, washes). | Aphids, caterpillars, beetles, mites, lice, ticks, flies. |
| Granules (GR) | Solid particles of a carrier material impregnated with this compound. | Soil treatment to control soil-dwelling insects. | Cutworms, root maggots, wireworms. |
| Dustable Powder (DP) | A fine powder formulation intended for direct application. | Agricultural applications, particularly for stored product protection. | Stored-product insects. |
| Ultra-Low Volume (ULV) | A highly concentrated liquid formulation designed for application in very small quantities. | Large-scale agricultural applications, such as for migratory locusts. | Locusts, armyworms. |
| Seed Dressing | A formulation applied to seeds before planting to protect them from soil-borne and early-season pests. | Treatment of seeds for various crops. | Soil insects, early-season sucking pests. |
| Pour-on | A ready-to-use liquid formulation applied topically to livestock. | Ectoparasite control in cattle, sheep, and pigs. | Mites, lice, ticks. |
| Bait | A formulation that combines this compound with a substance that attracts pests. | Control of specific pests in targeted areas. | Ants, locusts. |
Quantitative Data on this compound Applications
The following tables summarize typical application rates and efficacy data for various this compound formulations. It is crucial to consult product labels for specific recommendations as concentrations and application methods can vary.
Table 2: Agricultural Application Rates for this compound Formulations
| Crop | Formulation | Application Method | Recommended Dosage (a.i./ha) | Target Pests |
| Cotton | Emulsifiable Concentrate (EC) | Foliar Spray | 1.5 - 2.3 kg | Lepidopterous larvae |
| Vegetables | Emulsifiable Concentrate (EC) | Foliar Spray | 0.75 - 1.5 kg | Various chewing and sucking insects |
| Maize | Emulsifiable Concentrate (EC) | Foliar Spray | 1.0 - 2.5 kg | Lepidopterous larvae |
| Potatoes | Granules (GR) | Soil Treatment | 1.5 - 7.5 kg | Soil insects |
| Vegetables | Granules (GR) | Soil Treatment | 2.0 - 5.0 kg | Soil insects |
| Grains | Granules (GR) | Soil Treatment | 5.0 kg | Soil insects |
Data sourced from INCHEM, 1983.
Table 3: Veterinary Application Rates for this compound Formulations
| Animal | Formulation | Application Method | Recommended Concentration/Dosage | Target Pests |
| Cattle, Sheep, Pigs | 50% Emulsifiable Concentrate (EC) | Spray/Wash | 500 - 1000 mg/L solution | Mites, lice, ticks, flies |
| Sheep | 50% Emulsifiable Concentrate (EC) | Dip | 500 mg/L solution | Mites, lice, sheep keds |
| Pigs | 7.5% Pour-on | Topical | 30 mg/kg body weight | Mange mites, lice |
Data sourced from EMA, 2000.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.
References
Troubleshooting & Optimization
phoxim instability and degradation during gas chromatography analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability and degradation of phoxim during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak area smaller than expected or inconsistent?
A1: this compound is a thermally labile organophosphorus pesticide, meaning it is prone to degradation at elevated temperatures commonly used in GC inlets.[1] Reduced or inconsistent peak areas are often a direct result of thermal degradation occurring in the GC injector port. The degree of degradation can be influenced by the inlet temperature, the cleanliness and inertness of the inlet liner, and the residence time of the sample in the hot injector.
Q2: I am observing extra, unidentified peaks in my chromatogram when analyzing this compound. What could they be?
A2: Unidentified peaks are likely degradation products of this compound. Common degradation pathways for organophosphorus pesticides in a GC system include thermal decomposition and oxidation. For this compound, potential degradation products include its oxygen analog, this compound-oxon, and diethyl thiophosphoric acid.[2] The formation of these byproducts is often exacerbated by high injector temperatures and the presence of active sites in the GC inlet.[3]
Q3: What are the initial recommended GC parameters for this compound analysis to minimize degradation?
A3: To minimize thermal degradation, it is crucial to use lower injector and column temperatures. A recommended starting point is an injection port temperature between 150-190°C and a column temperature of 150°C.[1] Using a more gentle injection technique, such as cool on-column injection, can also significantly reduce degradation by introducing the sample into a cooler environment.[4]
Q4: My this compound peak is showing significant tailing. What are the common causes and solutions?
A4: Peak tailing for active compounds like this compound is often caused by secondary interactions with active sites within the GC system. These active sites can be found on the glass liner of the injector, on glass wool packing, or at the head of the analytical column. To address this, ensure you are using a deactivated inlet liner and consider trimming a small portion (e.g., 10-20 cm) from the front of the column to remove any accumulated non-volatile residues or active sites. A poor column cut can also lead to peak tailing, so ensure the column is cut cleanly at a 90-degree angle.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the GC analysis of this compound.
Issue 1: Low or No this compound Peak Response
| Potential Cause | Recommended Action |
| Excessive Injector Temperature | Reduce the injector temperature to the recommended range of 150-190°C. |
| Active Sites in the Inlet | Replace the inlet liner with a new, deactivated liner. Remove any glass wool packing or use deactivated glass wool. |
| Column Degradation | Condition the column according to the manufacturer's instructions. If the problem persists, trim the first 10-20 cm of the column or replace it. |
| Improper Sample Preparation | Ensure the sample is fully dissolved in an appropriate solvent and that the concentration is within the linear range of the detector. |
Issue 2: Presence of Ghost or Unknown Peaks
| Potential Cause | Recommended Action |
| Thermal Degradation of this compound | Lower the injector temperature. Confirm the identity of degradation products (e.g., this compound-oxon) by comparing retention times with a standard, if available, or by using mass spectrometry (MS). |
| Septum Bleed | Use a high-quality, low-bleed septum. Condition new septa before use. |
| Contamination from Previous Injections | Bake out the column at a temperature slightly above the final method temperature (do not exceed the column's maximum temperature limit). Clean the injector port. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and check for leaks in the gas lines. Use appropriate gas purifiers. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Action |
| Active Sites (Tailing) | Use a deactivated inlet liner and column. Consider derivatization of the analyte to make it less polar and less likely to interact with active sites. |
| Poor Column Cut (Tailing) | Re-cut the column ensuring a clean, 90-degree cut. |
| Column Overload (Fronting) | Dilute the sample or reduce the injection volume. |
| Inappropriate Solvent | Ensure the solvent is compatible with the stationary phase of the column. |
Experimental Protocols
Recommended GC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | GC system equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 180°C (optimize between 150-190°C) |
| Injection Mode | Splitless |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent |
| Carrier Gas | Helium or Hydrogen, 99.999% purity |
| Flow Rate | Constant flow, 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes. |
| Detector | FPD (Phosphorus mode) or NPD |
| Detector Temperature | 250°C |
Inlet Maintenance Protocol to Reduce this compound Degradation
Regular inlet maintenance is critical for reproducible analysis of thermally labile compounds.
-
Cool Down: Ensure the injector temperature has cooled to below 50°C before performing any maintenance.
-
Liner Replacement: Carefully remove the old inlet liner. It is recommended to replace the liner regularly, especially when analyzing complex matrices.
-
Use Deactivated Liners: Always use high-quality, deactivated liners. For this compound, a liner with no packing or with deactivated glass wool is recommended to minimize active surfaces.
-
Septum Replacement: Replace the septum to prevent leaks and contamination from septum bleed.
-
O-Ring Check: Inspect the O-ring for signs of wear or damage and replace if necessary.
-
Reassembly and Leak Check: Reassemble the inlet and perform a leak check to ensure the system is sealed.
-
Conditioning: After maintenance, condition the system by running a few blank solvent injections.
Visualizations
References
- 1. Analytical Method of this compound in Agricultural Products by GC-FPD and GC/MS (SIM) [jstage.jst.go.jp]
- 2. 639. This compound (Pesticide residues in food: 1983 evaluations) [inchem.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing injection port and column temperature for phoxim GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) analysis of phoxim.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial injection port and column temperatures for this compound analysis?
Due to the thermal instability of this compound, a lower injection port temperature is crucial to prevent on-column degradation. A recommended starting range for the injection port is 150-190°C.[1] For the column temperature, an isothermal approach at 150°C has been shown to be effective.[1] However, for analyses involving multiple pesticides with varying volatilities, a temperature program will be necessary.
Q2: What are the common degradation products of this compound that I should be aware of during GC analysis?
This compound is known to degrade into several products, particularly under thermal stress in the GC injector. The most common degradation product is this compound-oxon. Other degradation can lead to the formation of more polar, water-soluble compounds.[1][2] The presence of these degradation products can lead to inaccurate quantification of this compound.
Q3: What type of GC detector is most suitable for this compound analysis?
For organophosphorus pesticides like this compound, phosphorus-specific detectors are highly recommended for their selectivity and sensitivity. The most commonly used detectors are the Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD) in phosphorus mode.[2]
Q4: How can I mitigate matrix effects when analyzing this compound in complex samples like agricultural products?
Matrix effects, which can cause either enhancement or suppression of the analyte signal, are common in the GC analysis of pesticides in complex matrices. To minimize these effects, the use of matrix-matched standards for calibration is a widely accepted and effective strategy. Additionally, thorough sample cleanup is essential to remove interfering co-extractives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound peak, but a peak appearing at a different retention time. | Thermal degradation of this compound in the injection port. | - Lower the injection port temperature to the recommended range of 150-190°C. - Use a deactivated injector liner to minimize active sites that can promote degradation. - Check for the presence of this compound-oxon, a common degradation product. |
| Peak tailing for the this compound peak. | 1. Active sites in the GC system: The injector liner, column inlet, or packing material may have active sites that interact with the polar components of the this compound molecule. 2. Column contamination: Accumulation of non-volatile matrix components at the head of the column. | 1. Deactivate the system: - Use a fresh, deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column. 2. Improve sample cleanup: Implement a more rigorous cleanup procedure to remove matrix components before injection. |
| Poor reproducibility of this compound peak area. | 1. Inconsistent injection volume. 2. Degradation in the injector: The extent of degradation may vary between injections. 3. Matrix effects: Variable matrix components in different samples affecting the this compound signal. | 1. Use an autosampler: This ensures consistent injection volume and technique. 2. Optimize injector conditions: As mentioned above, lower the temperature and use a deactivated liner. 3. Use matrix-matched calibration and an internal standard: This will help to compensate for variations in matrix effects. |
| Baseline drift or noise. | 1. Column bleed: The stationary phase of the column is degrading at high temperatures. 2. Contaminated carrier gas or gas lines. 3. Detector contamination. | 1. Condition the column: Bake out the column at a temperature slightly above the final temperature of your program, but below the column's maximum operating temperature. 2. Check gas purity and traps: Ensure high-purity carrier gas and check or replace gas purifiers. 3. Clean the detector: Follow the manufacturer's instructions for cleaning the specific detector being used. |
Quantitative Data Summary
The following table summarizes the key GC parameters for this compound analysis based on literature findings.
| Parameter | Recommended Value/Range | Reference |
| Injection Port Temperature | 150 - 190 °C | |
| Column Temperature (Isothermal) | 150 °C | |
| Detectors | Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD) |
Experimental Protocols
Sample Preparation for Agricultural Products (General Protocol)
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly used for the extraction of pesticide residues from food matrices.
-
Homogenization: Homogenize a representative sample of the agricultural product.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC analysis.
GC Method for Multi-Residue Pesticide Analysis (Adaptable for this compound)
This is an example of a temperature-programmed GC method that can be adapted for the analysis of this compound along with other pesticides.
-
Gas Chromatograph: Agilent 6890N GC or equivalent
-
Injector: Split/splitless inlet
-
Injection Mode: Splitless (1 µL injection volume)
-
Injector Temperature: 180°C (optimized for this compound stability)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C.
-
Ramp 3: 10°C/min to 280°C, hold for 5 minutes.
-
-
Detector: Nitrogen-Phosphorus Detector (NPD)
-
Detector Temperature: 300°C
Logical Workflow for Troubleshooting this compound GC Analysis
Figure 1. A logical workflow for troubleshooting common issues encountered during the GC analysis of this compound.
References
improving phoxim extraction efficiency from soil and plant matrices
Welcome to the technical support center for improving phoxim extraction efficiency from soil and plant matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for extracting this compound from soil and plant samples?
A1: Common solvents for this compound extraction include acetonitrile, acetone, chloroform, benzene, and methanol for plant and soil matrices.[1] For animal tissues, hexane is often used, while ethyl acetate is employed for milk.[1][2] More recent methods often utilize acetonitrile or ethyl acetate for their efficiency and compatibility with modern analytical techniques.[3][4]
Q2: What analytical techniques are typically used for the determination of this compound residues?
A2: Gas chromatography (GC) with a phosphorus-specific flame-photometric detector (FPD) or a thermionic phosphorus detector is a common method for determining this compound residues in both soil and plant samples. High-performance liquid chromatography (HPLC) with UV detection is also frequently used.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of the analytical instrument's response to the target analyte (this compound) due to co-extracted compounds from the sample matrix. These effects can cause signal suppression (lower response) or enhancement (higher response), leading to inaccurate quantification. Soil is a particularly complex matrix due to its varied composition of organic matter, minerals, and clays, which can significantly impact extraction efficiency and the severity of matrix effects.
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, several strategies can be employed:
-
Sample Cleanup: Implementing a thorough cleanup step after extraction is crucial. Techniques like solid-phase extraction (SPE) or partitioning can help remove interfering compounds.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup process as the samples can compensate for matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
Q5: What is the stability of this compound during sample storage?
A5: this compound residues have been shown to be stable under frozen storage conditions. For instance, no significant decrease in this compound residues was observed in lettuce stored at -20°C for 2.5 years. However, this compound can be degraded by factors such as light, temperature, and pH. It is recommended to store samples in the dark at low temperatures (-20°C) to ensure stability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample preparation. 3. Loss of analyte during cleanup steps. | 1. Optimize Extraction: - Ensure the sample is homogenous by proper grinding and sieving. - Select an appropriate extraction solvent based on your matrix. Acetonitrile is effective for a wide range of matrices. - Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) to improve efficiency. 2. Prevent Degradation: - Protect samples from light and high temperatures during extraction. - Be mindful of the pH of your extraction solvent, as this compound degradation is pH-dependent. 3. Optimize Cleanup: - If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for this compound. - For liquid-liquid partitioning, perform multiple extractions to ensure complete transfer of the analyte. |
| High Variability in Results (Poor Precision) | 1. Inhomogeneous sample. 2. Inconsistent sample preparation technique. 3. Instrument instability. | 1. Improve Homogenization: - Thoroughly grind and mix the entire sample before taking a subsample for extraction. 2. Standardize Protocol: - Ensure all samples are processed identically, including extraction time, solvent volumes, and mixing speeds. 3. Verify Instrument Performance: - Run system suitability tests and quality control standards to ensure the analytical instrument is performing correctly. |
| Peak Tailing or Broadening in Chromatography | 1. Active sites in the GC inlet or column. 2. Co-eluting matrix components. 3. Inappropriate chromatographic conditions. | 1. Deactivate System: - Use a deactivated inlet liner and perform regular column maintenance. 2. Improve Cleanup: - Enhance the cleanup step to remove interfering compounds. 3. Optimize Method: - Adjust the temperature program, flow rate, or mobile phase composition. |
| Unexpected Peaks in Chromatogram | 1. Contamination from solvents, glassware, or the instrument. 2. Presence of this compound metabolites or degradation products. | 1. Run Blanks: - Analyze solvent blanks and matrix blanks to identify sources of contamination. 2. Identify Metabolites: - If metabolites are suspected, use a mass spectrometry detector to identify the unknown peaks. |
Quantitative Data Summary
The following tables summarize recovery data for this compound extraction from various matrices as reported in the literature.
Table 1: this compound Recovery from Plant and Soil Matrices using Acetonitrile Extraction and SPE Cleanup
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Potato Tuber | 0.05 - 5.0 | 92.3 - 102.4 | 1.0 - 2.5 |
| Potato Shoots | 0.05 - 5.0 | 98.5 - 109.1 | 1.4 - 5.6 |
| Soil | 0.05 - 5.0 | 89.7 - 104.3 | 1.4 - 2.1 |
| Data sourced from a study utilizing HPLC for determination. |
Table 2: this compound Recovery from Feed Matrix using Ethyl Acetate Extraction and SPE Cleanup
| Matrix | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) (n=5) |
| Feed | Not Specified | 80.0 - 88.2 | 1.6 - 6.5 |
| Data sourced from a study utilizing HPLC for determination. |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil and Potato Matrices
This protocol is based on a method using acetonitrile extraction followed by solid-phase extraction (SPE) cleanup and HPLC analysis.
1. Sample Preparation: a. Homogenize the soil or potato sample to ensure uniformity. For soil, air-dry and pass through a 2 mm sieve. For potatoes, chop and blend into a paste. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction: a. Add 20 mL of acetonitrile to the centrifuge tube. b. Vortex or shake vigorously for 5 minutes to ensure thorough mixing. c. Centrifuge at 4000 rpm for 5 minutes. d. Carefully decant the supernatant (acetonitrile extract) into a clean tube.
3. Solid-Phase Extraction (SPE) Cleanup: a. Use an NH2 SPE column. b. Condition the column by passing 5 mL of acetonitrile through it. c. Load the acetonitrile extract onto the conditioned SPE column. d. Elute the this compound from the column with an appropriate solvent (e.g., a mixture of acetonitrile and toluene). Collect the eluate.
4. Final Preparation and Analysis: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the mobile phase (e.g., methanol:water, 75:25, v/v). c. Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial. d. Analyze by HPLC with UV detection at 280 nm.
Protocol 2: Extraction of this compound from Plant Material (General)
This protocol describes a general extraction procedure for plant material using various solvents.
1. Sample Preparation: a. Homogenize the plant material (e.g., leaves, stems) by grinding or blending. b. Weigh a representative subsample into an extraction vessel.
2. Extraction (Choose one of the following): a. Solvent Extraction: i. Add a suitable volume of acetone, acetonitrile, chloroform, or benzene to the sample. ii. Shake or sonicate for a predetermined period (e.g., 30 minutes). iii. Separate the solvent extract from the solid residue by filtration or centrifugation. b. Soxhlet Extraction: i. Place the homogenized sample in a thimble. ii. Extract with a mixture of 10% methanol in benzene for several hours.
3. Cleanup (Partitioning): a. Concentrate the initial extract. b. Perform a liquid-liquid partition with n-hexane or chloroform to isolate the this compound residues from polar interferences.
4. Analysis: a. Concentrate the final extract. b. Reconstitute in a suitable solvent for the analytical instrument. c. Analyze by GC-FPD or GC-thermionic detector.
Visualizations
Caption: A generalized workflow for this compound extraction and analysis.
Caption: A decision tree for troubleshooting low this compound recovery.
References
addressing matrix effects in the LC/MS/MS analysis of phoxim
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC/MS/MS analysis of the organophosphate insecticide, phoxim.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC/MS/MS analysis, the "matrix" refers to all the components within a sample apart from the analyte of interest, which in this case is this compound. These co-eluting components can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in the signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1] This phenomenon, collectively known as the matrix effect, can significantly compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification of this compound residues.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The presence and extent of matrix effects can be assessed using several methods:
-
Post-Extraction Spike Method: This is a common quantitative method where the response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix extract after the extraction process. A significant difference in the signal response indicates the presence of matrix effects.
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard. A notable difference between the slopes is indicative of matrix effects.
-
Post-Column Infusion: This is a qualitative technique where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation in the baseline signal of the infused this compound at the retention time of co-eluting matrix components reveals regions of ion suppression or enhancement.
Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?
A3: The main strategies to address matrix effects can be grouped into three categories:
-
Sample Preparation and Cleanup: The goal is to remove interfering matrix components before the sample is introduced into the LC/MS/MS system. Common techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Chromatographic Separation: Optimizing the liquid chromatography method can help to separate this compound from co-eluting matrix components, thereby reducing their impact on ionization.
-
Calibration and Internal Standards: Using matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard (SIL-IS) for this compound can effectively compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC/MS/MS analysis of this compound.
Issue 1: Low recovery of this compound.
-
Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during sample cleanup steps.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent is appropriate for the polarity of this compound and the sample matrix. Acetonitrile is commonly used in QuEChERS protocols for pesticide residue analysis.
-
Evaluate Extraction Technique: For complex matrices like animal tissues, a robust homogenization and extraction procedure is crucial. Ensure adequate shaking or vortexing time.
-
Check SPE Cartridge and Elution Solvent: If using Solid-Phase Extraction, verify that the sorbent chemistry (e.g., C18, silica) is suitable for this compound. Ensure the elution solvent is strong enough to completely elute the analyte from the cartridge. A validation report for pesticides in fish feed noted that a modified QuEChERS method was used for extraction prior to LC-MS/MS analysis.[2]
-
Minimize Evaporation Steps: If the protocol involves solvent evaporation, be cautious as this compound may be lost if the sample is heated too aggressively or for too long.
-
Issue 2: High variability in this compound signal and poor reproducibility.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to reduce matrix variability. Consider incorporating a dispersive SPE (dSPE) cleanup step in your QuEChERS protocol using sorbents like PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects. A SIL-IS for this compound (e.g., this compound-d10) will co-elute and experience the same ionization suppression or enhancement as the native analyte, leading to more accurate and precise results.
-
Dilute the Sample Extract: A simple dilution of the final extract can often reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted sample concentration remains above the limit of quantitation (LOQ).
-
Issue 3: Peak shape distortion (e.g., fronting, tailing, or splitting).
-
Possible Cause: Co-eluting matrix components interfering with the chromatography, or issues with the LC system or method.
-
Troubleshooting Steps:
-
Optimize Chromatographic Gradient: Adjust the mobile phase gradient to improve the separation of this compound from interfering peaks.
-
Check for Column Contamination: Matrix components can accumulate on the analytical column over time, leading to poor peak shape. Implement a column washing step between injections or consider using a guard column.
-
Ensure Solvent Compatibility: Mismatch between the final extract solvent and the initial mobile phase can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables
This protocol is a general guideline based on the QuEChERS methodology and should be optimized for your specific matrix.
-
Homogenization: Homogenize a representative portion of the vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. For pigmented samples, a dSPE tube containing graphitized carbon black (GCB) may be necessary, but be aware that GCB can adsorb planar pesticides like this compound, so recovery should be carefully checked.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC/MS/MS analysis.
-
Protocol 2: LC/MS/MS Analysis of this compound
This is a general method and parameters should be optimized for your specific instrument.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 299.1. Product ions for quantification and qualification would need to be determined by direct infusion of a this compound standard.
-
Collision Energy and Other MS Parameters: These will need to be optimized for your specific instrument to achieve the best sensitivity and fragmentation.
-
Quantitative Data Summary
The following tables summarize data on the recovery and matrix effects of this compound from various studies.
Table 1: Recovery of this compound using Different Sample Preparation Methods.
| Matrix | Sample Preparation Method | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Cattle Tissue | SPE (silica cartridge) | 0.0048 - 0.2 | 68.2 - 106.9 | < 11.2 | [4] |
| Pig Tissue | SPE (silica cartridge) | 0.0055 - 0.2 | 68.2 - 106.9 | < 11.2 | |
| Fish Feed (High Fat) | Modified QuEChERS | 0.01 - 0.05 | ~70-120 (for most pesticides) | Not Specified | |
| Rice | QuEChERS | Not Specified | > 70 | < 20 |
Table 2: Matrix Effect Observed for this compound in Various Matrices.
| Matrix | Sample Preparation | Matrix Effect (%) | Comments | Reference |
| Various Vegetables | QuEChERS with dSPE | Analyte and matrix dependent | Maximum matrix effect variability observed in capsicum. | |
| Animal Tissues | SPE | Not explicitly quantified, but matrix-matched calibration was used. | The use of matrix-matched calibration suggests matrix effects were present. | |
| High-Fat Fish Feed | Modified QuEChERS | Not explicitly quantified for this compound | The validation report indicated the need for matrix-matched standards for accurate quantification. |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound analysis.
References
Technical Support Center: Phoxim Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the degradation rates of phoxim in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the degradation rate of this compound in aqueous solutions?
A1: The main factors influencing this compound degradation in aqueous solutions are pH, temperature, and exposure to light (photoirradiation).[1][2][3] Generally, an increase in pH, temperature, and light exposure will accelerate the degradation process.[1]
Q2: How does pH influence the stability of this compound in an aqueous solution?
A2: this compound is unstable in aqueous solutions, and its degradation is significantly influenced by pH. The rate of degradation increases as the pH becomes more alkaline. For instance, the half-life of this compound is considerably shorter at pH 9 compared to pH 4.
Q3: What is the effect of temperature on the degradation of this compound?
A3: Higher temperatures substantially accelerate the degradation of this compound in aqueous solutions. This is a critical factor to consider when preparing and storing stock solutions or conducting experiments at elevated temperatures.
Q4: Does light exposure affect the stability of this compound solutions?
A4: Yes, photoirradiation, particularly UV light, significantly enhances the degradation of this compound. Experiments have shown that the half-life of this compound is much shorter when exposed to light compared to when it is kept in the dark.
Q5: What are the typical degradation products of this compound in water?
A5: The degradation of this compound in aqueous solutions can lead to several products. Some of the identified intermediates include this compound-oxon, alpha-cyanobenzaldoxime, and O,O,O',O'-tetraethyldithiopyrophosphate. Under certain conditions, further degradation can lead to the formation of diethyl phosphoric acids.
Q6: Do other substances in the solution, such as humic acids, affect this compound degradation?
A6: The presence of substances like humic acids and nitrates does not appear to significantly affect the photodegradation of this compound in aqueous solutions.
Troubleshooting Guide
Issue: My this compound solution is degrading more rapidly than expected.
-
Possible Cause 1: High pH of the solution.
-
Troubleshooting Step: Measure the pH of your aqueous solution. This compound degradation is faster under alkaline conditions.
-
Recommendation: If possible, adjust the pH of your solution to a more acidic or neutral range (e.g., pH 4-7) to slow down hydrolysis, depending on your experimental requirements.
-
-
Possible Cause 2: Elevated storage or experimental temperature.
-
Troubleshooting Step: Check the temperature at which your solutions are being stored and used. Increased temperature accelerates degradation.
-
Recommendation: Store stock solutions at low temperatures (e.g., -20°C) to minimize degradation. During experiments, if high temperatures are not a requirement, try to maintain a controlled, lower temperature.
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Assess the light conditions your solutions are exposed to. Both natural sunlight and artificial UV light can cause photodegradation.
-
Recommendation: Prepare and store this compound solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments in a dark room or under low-light conditions if photosensitivity is a concern.
-
Issue: I am observing unexpected peaks in my analytical analysis (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: The unexpected peaks could be degradation products of this compound.
-
Recommendation: Refer to literature on this compound degradation pathways to identify potential degradation products such as this compound-oxon or alpha-cyanobenzaldoxime. Consider using techniques like HPLC-MS/MS to identify these unknown compounds.
-
Quantitative Data on this compound Degradation
The degradation of this compound in aqueous solutions generally follows first-order kinetics. The following tables summarize the half-lives of this compound under different conditions.
Table 1: Effect of pH on the Half-life of this compound (Hydrolysis)
| pH | Half-life (hours) |
| 4 | 204 |
| 9 | 10 |
| Data from hydrolysis experiments in buffered sterilized distilled water. |
Table 2: Effect of pH and Light on the Half-life of this compound (Photodegradation)
| pH | Half-life (hours) |
| 4 | 37 |
| 7 | 22 |
| 9 | 9 |
| Data from photodegradation experiments in buffered sterilized distilled water exposed to light (320-740 nm). |
Experimental Protocols
1. Protocol for Determining this compound Hydrolysis Rate
-
Objective: To determine the rate of this compound degradation in aqueous solutions at different pH values in the absence of light.
-
Materials:
-
This compound standard
-
Buffered sterilized distilled water (pH 4, 7, and 9)
-
Amber glass vials
-
Incubator or water bath
-
HPLC system with a suitable detector (e.g., UV or MS)
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the buffered water at each pH with the this compound stock solution to achieve the desired initial concentration.
-
Aliquot the solutions into amber glass vials and seal them.
-
Incubate the vials at a constant temperature in the dark.
-
At predetermined time intervals, withdraw a vial from each pH group.
-
Immediately analyze the concentration of this compound in the sample using a validated HPLC method.
-
Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
2. Protocol for Determining this compound Photodegradation Rate
-
Objective: To determine the rate of this compound degradation in aqueous solutions under light exposure.
-
Materials:
-
This compound standard
-
Buffered sterilized distilled water (pH 4, 7, and 9)
-
Quartz or borosilicate glass vials (transparent to the light source)
-
A light source (e.g., a lamp simulating sunlight or a UV lamp with a specific wavelength range, such as 320-740 nm)
-
HPLC system
-
-
Methodology:
-
Prepare this compound solutions in buffered water at different pH values as described in the hydrolysis protocol.
-
Aliquot the solutions into transparent vials.
-
Place the vials under the light source, ensuring uniform light exposure for all samples.
-
At specified time points, remove a vial for each pH level.
-
Analyze the this compound concentration using HPLC.
-
Dark controls (vials wrapped in aluminum foil) should be run in parallel to differentiate between hydrolysis and photodegradation.
-
Calculate the degradation rate constant and half-life as described for the hydrolysis experiment.
-
Visualizations
Caption: Factors accelerating this compound degradation in aqueous solutions.
Caption: Workflow for studying this compound degradation kinetics.
References
identifying and minimizing interferences in phoxim residue detection
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize interferences in phoxim residue detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its residue analysis critical?
This compound is an organophosphate insecticide used to control a wide range of insects in agriculture and ectoparasites in veterinary medicine.[1][2] It functions as a contact and stomach poison by inhibiting acetylcholinesterase.[3] Monitoring its residues in food products and environmental samples is crucial to ensure consumer safety, comply with regulatory limits (Maximum Residue Limits, MRLs), and assess environmental impact.
Q2: What are the primary analytical methods for detecting this compound residues?
Gas chromatography (GC) is the most common technique for this compound residue analysis, often coupled with phosphorus-specific detectors like the Flame Photometric Detector (FPD) or a thermionic detector. For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is widely used. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also a viable method.
Q3: What are "interferences" and "matrix effects" in the context of this compound analysis?
Interferences refer to any unwanted signals or effects from co-extracted compounds from the sample matrix that can negatively impact the accuracy and reliability of the analytical results. The "matrix" is defined as all components of the sample other than the analyte of interest (this compound).
These interferences lead to a phenomenon known as the "matrix effect," which can manifest in two ways:
-
Signal Suppression: The analyte's response is reduced in the presence of matrix components compared to its response in a pure solvent standard.
-
Signal Enhancement: The analyte's response is amplified in the presence of the matrix. This is particularly common in GC analysis where matrix components can deactivate active sites in the inlet and column, allowing more of the analyte to reach the detector.
Q4: What are the common causes of interferences in this compound analysis?
Interferences typically arise from compounds that are co-extracted with this compound from the sample matrix. These can include:
-
Pigments: Chlorophyll and carotenoids in plant-based samples.
-
Lipids and Fats: In fatty foods, animal tissues, and oilseeds.
-
Sugars and Organic Acids: Common in fruits and vegetables.
-
Proteins: In animal-derived products.
-
This compound Degradation Products: this compound can degrade due to factors like pH, temperature, and UV light, forming products like phoxom or O,O,O',O'-tetraethyldithiopyrophosphate, which could potentially interfere with analysis.
Q5: What are the consequences of unaddressed matrix effects?
Failing to account for matrix effects can lead to significant analytical errors, including:
-
Inaccurate Quantification: Overestimation (due to signal enhancement) or underestimation (due to signal suppression) of the this compound concentration.
-
Poor Method Reproducibility: Inconsistent results across different samples or batches.
-
False Positives or Negatives: Misidentification of peaks or failure to detect residues that are actually present.
Troubleshooting Guides
This section addresses specific problems you may encounter during this compound residue analysis.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Active sites in the GC system (liner, column) interacting with the analyte.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Using an Ultra Inert liner with glass wool can help trap non-volatile matrix components.
-
Column Maintenance: Trim 10-30 cm from the inlet side of the GC column to remove accumulated non-volatile residues.
-
Analyte Protectants: Co-injecting "analyte protectants" can mask active sites in the GC system, improving the peak shape of susceptible compounds.
-
Problem 2: Low or Inconsistent Analyte Recovery
-
Possible Cause: Inefficient extraction, degradation of this compound during sample preparation, or loss during cleanup steps.
-
Solution:
-
Optimize Extraction: Ensure the chosen solvent (e.g., acetonitrile) and extraction technique are appropriate for the matrix. For dry samples like cereals, adding water before extraction can improve recovery.
-
Control pH: this compound stability is pH-dependent. Using buffered extraction methods, such as QuEChERS with citrate or acetate buffering, helps maintain a stable pH and improves the recovery of pH-dependent analytes.
-
Check Storage Conditions: this compound can degrade over time, especially at elevated temperatures. Store samples and extracts at low temperatures (e.g., -20°C) to prevent degradation. Lettuce samples stored at -20°C showed no significant decrease in this compound content for 2.5 years.
-
Validate Cleanup: Ensure the sorbents used in the cleanup step (e.g., PSA, C18) are not causing analyte loss. Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while C18 removes lipids. Test recovery with and without the cleanup step on a standard solution.
-
Problem 3: Signal Suppression or Enhancement (Matrix Effect)
-
Possible Cause: Co-eluting matrix components interfering with the ionization process (LC-MS) or analyte transfer (GC).
-
Solution:
-
Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects. Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix-induced effects.
-
Dilute the Extract: A simple and effective way to reduce the concentration of interfering matrix components is to dilute the final extract. This is only feasible if the analytical system has sufficient sensitivity to detect this compound at the lower concentration. A 10x dilution of ginger extracts, for example, has been shown to reduce ion suppression.
-
Improve Sample Cleanup: Employ more rigorous cleanup procedures to remove interfering compounds. Dispersive solid-phase extraction (d-SPE), as used in the QuEChERS method, is effective for this.
-
Use an Internal Standard: An isotopically labeled internal standard, if available, can help compensate for matrix effects as it will be affected similarly to the target analyte.
-
Problem 4: Drifting Retention Times
-
Possible Cause: Leaks in the GC system, unstable carrier gas flow, or column contamination.
-
Solution:
-
Check for Leaks: Systematically check for leaks at the injector, detector, and column fittings.
-
Verify Flow Rates: Use a calibrated flow meter to confirm that the carrier gas flow rate is accurate and stable.
-
Perform Maintenance: Contamination buildup can alter the column's stationary phase. Perform routine inlet and column maintenance as described in "Problem 1".
-
Quantitative Data Summary
Table 1: Stability of this compound Under Different Storage Conditions
| Storage Temperature | Initial Concentration | Concentration after 1 Week/Month | Concentration after 2 Weeks/Months | Concentration after 3 Weeks/Months | Reference |
| 54 °C | 500 mg/mL | 403 mg/mL | 364 mg/mL | 311 mg/mL | |
| Room Temperature | 500 mg/mL | 460 mg/mL | 410 mg/mL | 395 mg/mL | |
| -20 °C (in Lettuce) | Not specified | No significant decrease after 2.5 years | - | - |
Table 2: Half-Life of this compound in Different Soil Types
| Soil Type | Organic Matter (%) | Clay (%) | pH | Application | Half-Life | Reference |
| Sandy Loam | 0.8 | 13.6 | 6.5 | 3 mg/kg a.i. | ~1 day | |
| Clay Loam | 12.7 | 1.5 | 5.6 | 3 mg/kg a.i. | ~11 days | |
| Sandy Loam | 5.85 | 14.0 | 5.7 | 3 mg/kg a.i. | ~9 days | |
| Loamy Sand (Greenhouse) | 0.89 (Carbon) | 31.4 (Fines) | 6.0 | 10% granular | ~8 weeks |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
1. Sample Homogenization: a. Weigh a representative portion of the sample (e.g., 10-15 g) into a blender. b. If the sample has low water content (e.g., cereals), add an appropriate amount of water to rehydrate. c. Homogenize the sample until a uniform consistency is achieved.
2. Extraction: a. Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). d. Immediately cap the tube and shake vigorously for 1 minute. e. Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube. The d-SPE tube contains anhydrous MgSO₄ and sorbents like PSA to remove interferences. For samples high in fat, C18 may be included; for pigmented samples, Graphitized Carbon Black (GCB) may be used. b. Tightly cap the tube and shake on a vortex mixer for 1 minute. c. Centrifuge for 5 minutes to separate the clean extract from the sorbents. d. The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis by GC-MS or LC-MS.
Protocol 2: General Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
1. Instrument Setup:
- GC System: Agilent GC system or equivalent.
- Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms).
- Carrier Gas: Helium or Hydrogen.
- Inlet: Split/splitless injector. Temperature should be optimized; this compound can be unstable at high temperatures, with recommended ranges between 150-190°C.
- Oven Program: A temperature program that effectively separates this compound from other matrix components.
- Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS) for high selectivity.
2. Method Parameters:
- Injection Volume: 1-2 µL.
- Mode: Splitless injection is typically used for trace analysis.
- MS Acquisition: Multiple Reaction Monitoring (MRM) mode for GC-MS/MS. Select at least two specific precursor-to-product ion transitions for this compound for simultaneous quantification and confirmation.
3. Calibration:
- Prepare a series of matrix-matched calibration standards by fortifying blank matrix extract with known concentrations of this compound.
- Generate a calibration curve by plotting the peak area against the concentration. The curve should demonstrate a linear relationship across the working range.
4. Analysis:
- Inject the prepared sample extracts and calibration standards.
- Identify this compound based on its retention time and the presence of the selected MRM transitions.
- Quantify the amount of this compound in the sample by comparing its peak area to the matrix-matched calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound residue analysis.
Caption: Experimental workflow for the QuEChERS sample preparation method.
Caption: The concept of matrix effects: signal suppression and enhancement.
References
improving the limit of detection for phoxim in environmental samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for phoxim in environmental samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in various environmental matrices.
Sample Preparation & Extraction
Q1: I am experiencing low recovery of this compound from soil/sediment samples. What are the potential causes and solutions?
A1: Low recovery of this compound from solid matrices is a common issue. Here are the likely causes and troubleshooting steps:
-
Inadequate Extraction Solvent Contact: this compound may be strongly adsorbed to soil organic matter.
-
Solution: Ensure thorough homogenization of the sample. Increase the extraction time and use vigorous shaking or sonication to enhance solvent penetration.
-
-
Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Moisture Content: The water content of the soil can significantly impact extraction efficiency.
-
Solution: For dry soil samples, it's often beneficial to hydrate the sample with a small amount of purified water before adding the extraction solvent. This can help release this compound from the matrix.
-
-
Analyte Loss During Clean-up: this compound may be lost during the solid-phase extraction (SPE) clean-up step.
-
Solution:
-
Check Sorbent Choice: Ensure the SPE sorbent is appropriate for this compound and the sample matrix. A C18 sorbent is often used.
-
Optimize Wash Solvent: The wash solvent may be too strong, leading to the elution of this compound along with interferences. Try a weaker wash solvent.
-
Optimize Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the SPE cartridge. Ensure the elution solvent volume is sufficient.
-
-
Q2: How can I minimize matrix effects when analyzing this compound in complex food samples with LC-MS/MS?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[2][3] Here are some strategies to mitigate them:
-
Effective Sample Clean-up: The goal is to remove as many interfering co-extractives as possible.
-
Solution: Employ a robust clean-up method like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB) based on the food matrix.[4] For fatty matrices, a freezing step (lipid removal) may be necessary.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Solution: Optimize the LC gradient profile to increase the resolution between this compound and interfering peaks. Using a column with a different selectivity may also help.
-
-
Dilution of the Final Extract: This is a simple and often effective way to reduce the concentration of matrix components.
-
Solution: Dilute the final extract before injection. However, be mindful that this will also dilute the analyte and may impact the limit of detection.
-
-
Use of Matrix-Matched Standards: This approach compensates for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.
Chromatographic Analysis (GC & HPLC)
Q3: My this compound peaks are tailing in my GC analysis. What could be the cause?
A3: Peak tailing for organophosphate pesticides like this compound is often due to active sites in the GC system.
-
Contaminated or Active Inlet Liner: The glass inlet liner can accumulate non-volatile matrix components, creating active sites.
-
Solution: Replace the inlet liner regularly. Using a deactivated liner can significantly reduce peak tailing.
-
-
Column Contamination: The front end of the GC column can become contaminated with matrix residue.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause peak shape issues.
-
Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions.
-
-
This compound Degradation: this compound can be unstable at high temperatures.
-
Solution: Optimize the injection port temperature to be high enough for volatilization but low enough to prevent degradation.
-
Q4: I am observing a loss of sensitivity for this compound over a sequence of injections. What should I check?
A4: A gradual decrease in response can be due to several factors:
-
Matrix Buildup in the Inlet: As mentioned above, non-volatile matrix components can accumulate in the inlet liner, trapping the analyte.
-
Solution: Replace the inlet liner.
-
-
Detector Contamination: For phosphorus-specific detectors like FPD or NPD, contamination can reduce sensitivity.
-
Solution: Follow the manufacturer's instructions for cleaning the detector.
-
-
Sample Stability: this compound may degrade in the sample vial over time, especially if exposed to light or stored at room temperature.
-
Solution: Keep sample vials in the autosampler tray cool and protected from light. Analyze samples as soon as possible after preparation.
-
Quantitative Data Summary
The following tables summarize the limit of detection (LOD) and other quantitative parameters for various this compound detection methods.
Table 1: Limits of Detection (LOD) for this compound by Different Analytical Techniques
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Reference |
| GC-FPD/NPD | Plants, Soil | 0.004 - 0.05 mg/kg (ppm) | |
| Thin-Layer Chromatography | Milk | 0.01 mg/kg (ppm) | |
| HPLC-UV | Formulated Product | 0.82 µg/mL (ppm) | |
| SERS | Orange Surface | 15.69 µg/L (ppb) | |
| Electrochemical Sensor (RGO-Au) | Food Samples | 0.003 µM | |
| AChE Biosensor | Not Specified | 6.0 x 10⁻¹¹ M | |
| AChE Biosensor (SnSe2) | Not Specified | 0.004 µg/mL (ppm) |
Table 2: Performance Characteristics of Selected this compound Analysis Methods
| Method | Matrix | Linearity Range | Recovery | Relative Standard Deviation (RSD) | Reference |
| SERS (AgNPs-PDMS) | Standard Solution | 50 - 5000 µg/L | 96.5 ± 3.3% - 118.9 ± 2.4% | 5.33% (intra-batch) | |
| HPLC-DAD (MSPD) | Crucian Carp | 0.01 - 10 mg/L | 88% - 112% | 1.1% - 6.3% | |
| GC-FPD/MS | Agricultural Products | Not Specified | 75.3% - 95.1% | Not Specified |
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Soil
This protocol is a general guideline for the extraction of this compound from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by dSPE clean-up.
1. Sample Extraction: a. Weigh 10 g of a soil sample with ≥70% water content into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, vortex, and let it hydrate for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Shake vigorously for 5 minutes to extract the this compound. d. Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing MgSO₄ and sodium acetate or citrate). e. Immediately shake for at least 2 minutes. f. Centrifuge the tube for 5 minutes at ≥3000 rcf.
2. dSPE Clean-up: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing MgSO₄, PSA (primary secondary amine), and C18 sorbents. b. Vortex for 1 minute. c. Centrifuge for 2 minutes at a high speed (e.g., ≥5000 rcf). d. The purified supernatant is now ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Acetylcholinesterase (AChE) Inhibition-Based Biosensor for this compound Detection
This protocol outlines the general principle and steps for detecting this compound using an AChE inhibition-based biosensor.
1. Principle: this compound, an organophosphate pesticide, inhibits the activity of the enzyme acetylcholinesterase (AChE). This inhibition can be measured electrochemically or colorimetrically. The degree of inhibition is proportional to the concentration of this compound.
2. Biosensor Preparation (General Steps): a. Modify an electrode surface (e.g., glassy carbon electrode) with a nanocomposite material (e.g., gold nanoparticles, graphene) to enhance conductivity and provide a stable support for the enzyme. b. Immobilize AChE onto the modified electrode surface. c. The biosensor is now ready for use.
3. Detection Procedure: a. Measure the baseline response of the biosensor to a substrate of AChE, such as acetylthiocholine (ATCl). AChE hydrolyzes ATCl, producing an electroactive product that generates a signal. b. Incubate the biosensor with the environmental sample suspected of containing this compound for a specific period. c. After incubation, measure the response of the biosensor to the ATCl substrate again. d. A decrease in the signal indicates the inhibition of AChE by this compound. The percentage of inhibition can be calculated and correlated to the this compound concentration using a calibration curve.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for QuEChERS extraction and analysis of this compound.
References
- 1. 639. This compound (Pesticide residues in food: 1983 evaluations) [inchem.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in phoxim HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues during the HPLC analysis of phoxim.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for this compound analysis?
A typical starting point for this compound analysis by reversed-phase HPLC utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1][2] Detection is commonly performed using a UV detector at approximately 280 nm.[1] this compound is a nonpolar compound, as indicated by its high logarithm of the octanol-water partition coefficient (XLogP3) of 4.4.
Q2: My this compound peak is tailing. What are the most common causes?
Peak tailing in HPLC, where the latter half of the peak is broader than the front half, is a common issue. For this compound analysis, potential causes include:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing. This is a very common cause of peak tailing for many compounds.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between this compound and the stationary phase. This compound is stable in acidic to neutral media but hydrolyzes under alkaline conditions. Therefore, maintaining the mobile phase pH in the acidic to neutral range is crucial.
-
Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase on the column can create active sites that lead to peak tailing. Over time, the stationary phase itself can degrade, especially when operating outside the recommended pH and temperature ranges.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion, including tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
Q3: How can I fix peak tailing for this compound?
To address peak tailing, consider the following troubleshooting steps:
-
Use of Mobile Phase Additives: Adding a small amount of an acidic modifier, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can help to control the pH and improve peak shape.
-
Column Health: If you suspect column contamination, try flushing the column with a strong solvent. If the column is old or has been used extensively, it may need to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.
-
Sample Concentration and Injection Volume: Try diluting your sample or reducing the injection volume to see if the peak shape improves. This can help to rule out column overload.
-
System Optimization: Minimize the length and diameter of all tubing to reduce extra-column volume. Ensure all fittings are secure and there are no leaks.
Q4: My this compound peak is fronting. What could be the cause?
Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.[3][4] Potential causes include:
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.
-
Poor Sample Solubility: If the sample solvent is significantly different from the mobile phase (e.g., much stronger), it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Column Collapse: A sudden physical change in the column bed, though rare, can lead to peak fronting.
Q5: How do I resolve peak fronting?
To address peak fronting:
-
Reduce Sample Concentration/Injection Volume: This is the first step to rule out sample overload.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
-
Check Column Condition: If the problem persists and is accompanied by a sudden drop in backpressure, the column may be damaged and require replacement.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a step-by-step workflow for identifying the root cause of poor peak shape in your this compound HPLC analysis.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Guide 2: Decision Tree for Mobile Phase Optimization
This decision tree focuses on optimizing the mobile phase to improve this compound peak shape.
Caption: A decision tree for optimizing the mobile phase to resolve peak tailing.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a baseline method for the analysis of this compound.
| Parameter | Specification |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) or Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | Ambient (or controlled at 25 °C) |
| Detection | UV at 280 nm |
| Sample Solvent | Mobile phase or a weaker solvent |
Protocol 2: Method for Investigating the Effect of Mobile Phase pH
This protocol is designed to determine the optimal mobile phase pH for this compound analysis to minimize peak tailing.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Acetic acid in Water (pH ~3.2)
-
Mobile Phase C: Water (unadjusted pH)
-
Mobile Phase D: Acetonitrile or Methanol
-
-
Prepare this compound Standard: Prepare a standard solution of this compound in the initial mobile phase composition.
-
Analysis Sequence:
-
Equilibrate the column with a mobile phase of 65% D and 35% A for at least 15-20 column volumes.
-
Inject the this compound standard and record the chromatogram. Note the peak shape and retention time.
-
Repeat the equilibration and injection with mobile phases containing B and C.
-
-
Data Analysis: Compare the peak asymmetry factor for each condition. The condition that provides a value closest to 1 is optimal.
Table 1: Example Data for Mobile Phase pH Optimization
| Mobile Phase Aqueous Component | Approximate pH | Peak Asymmetry Factor (Tf) |
| 0.1% Formic Acid in Water | ~2.7 | 1.2 |
| 0.1% Acetic Acid in Water | ~3.2 | 1.1 |
| Water | ~7.0 | 1.8 |
Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.
References
Technical Support Center: Optimizing Phoxim Spray Application for Maximum Efficacy in Livestock
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of phoxim spray for controlling ectoparasites in livestock.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental application of this compound spray.
| Problem | Potential Cause | Recommended Solution |
| Low Efficacy / Treatment Failure | Incorrect Concentration: The spray solution may be too diluted. | Verify dilution calculations. For a standard 50% this compound formulation, a common dilution is 10 ml per 10 liters of water. For severe mange, the concentration may be doubled to 20 ml per 10 liters.[1][2] |
| Inadequate Application: The animal's entire body surface may not have been thoroughly wetted. | Ensure complete coverage, paying close attention to areas where parasites congregate, such as behind the ears, under the tail, and on the udder.[2] Use a sprayer with a pressure of at least 6 bar (5 atm).[2] | |
| Parasite Resistance: The target parasite population may have developed resistance to organophosphates.[3] | Consider rotating to an insecticide with a different mode of action. Conduct susceptibility tests on the local parasite population if resistance is suspected. | |
| Environmental Factors: Rain shortly after application can wash off the insecticide. | Avoid applying this compound if rain is expected. If possible, shelter the animals from rain for a few hours post-treatment. | |
| Adverse Animal Reactions (e.g., skin irritation, restlessness) | Incorrect Formulation: Use of an agricultural formulation not intended for veterinary use. | Always use a veterinary-specific formulation of this compound for livestock applications. |
| Overdosing: Applying a concentration that is too high or excessive volume. | Adhere strictly to the recommended dosage and application volumes for the specific livestock species. | |
| Animal Sensitivity: Individual animals may have a hypersensitivity to the product. | Observe animals for any adverse reactions. If a reaction occurs, wash the affected area with soap and water and consult a veterinarian. | |
| Inconsistent Results Across a Herd/Flock | Uneven Application: Some animals may have received a more thorough treatment than others. | For group spraying, ensure a systematic approach to cover all animals equally. For individual spraying, follow a consistent sequence from head to tail. |
| Varied Parasite Load: Animals may have different levels of infestation, affecting perceived efficacy. | Stratify experimental groups based on initial parasite load to ensure comparable data. |
Frequently Asked Questions (FAQs)
1. What is the recommended dilution rate for a this compound spray solution?
For a 50% emulsifiable concentrate (EC) formulation, the standard dilution is 10 ml of this compound per 10 liters of water. For severe infestations, particularly mange, this concentration can be doubled to 20 ml per 10 liters of water.
2. What is the appropriate spray volume for different livestock?
Recommended spray volumes to ensure thorough wetting are:
-
Cattle: 3-4 liters per animal
-
Sheep: 2-3 liters per animal
-
Pigs: 0.5-1 liter per animal
3. How often should this compound spray be applied?
For lice, sheep keds, flies, and ticks, a single treatment is often sufficient. For itch mites (mange), two treatments with a 7-day interval are recommended. Some protocols suggest a 14-day interval between treatments.
4. What is the mode of action of this compound?
This compound is an organophosphate insecticide that acts as a cholinesterase inhibitor. It disrupts the nervous system of insects by causing an accumulation of acetylcholine at nerve synapses, leading to paralysis and death.
5. Are there any safety precautions I should take when handling this compound?
Yes, this compound is moderately toxic to mammals. It is essential to wear personal protective equipment (PPE), including gloves, a mask, and long sleeves, during handling and application. Avoid contamination of water bodies as this compound is toxic to aquatic organisms and bees.
6. Can this compound be used on lactating animals?
Some countries have excluded the use of this compound in lactating animals. Residues can be present in milk, with the highest levels found in the first milking after treatment, declining to undetectable levels within 7 days. Always check local regulations and product labels for guidance on use in lactating animals and observe the specified withdrawal periods.
7. How can I manage the risk of parasite resistance to this compound?
To mitigate the development of resistance, it is recommended to rotate insecticides with different modes of action. Integrated Pest Management (IPM) strategies should also be implemented. Long-term, repeated use of this compound alone should be avoided.
Quantitative Data Summary
Table 1: Recommended this compound Spray Concentrations and Volumes
| Livestock | Standard Concentration (50% EC) | Severe Mange Concentration (50% EC) | Recommended Spray Volume per Animal |
| Cattle | 10 ml / 10 L water (500 ppm) | 20 ml / 10 L water (1000 ppm) | 3 - 4 Liters |
| Sheep | 10 ml / 10 L water (500 ppm) | 20 ml / 10 L water (1000 ppm) | 2 - 3 Liters |
| Pigs | 10 ml / 10 L water (500 ppm) | 20 ml / 10 L water (1000 ppm) | 0.5 - 1 Liter |
| Goats | 10 ml / 10 L water (500 ppm) | Not specified, consult veterinarian | Not specified, ensure thorough wetting |
Table 2: Efficacy of this compound Against Various Ectoparasites
| Parasite | Host | Treatment Details | Efficacy | Citation |
| Dermanyssus gallinae (Poultry Red Mite) | Laying Hens | Two spray treatments (2000 ppm), 7 days apart | >97% from Day 10 to Day 49 | |
| Fleas (Ceratophyllus sciurorum) | Farmed Mink | 0.1% this compound aqueous dilution spray | 98.4% reduction in fleas | |
| Rhipicephalus sanguineus (Brown Dog Tick) - Adults | Dogs | In vitro immersion (1 ml/1000 ml) | More efficacious than deltamethrin |
Experimental Protocols
Protocol 1: In Vitro Efficacy Assessment of this compound Spray on Adult Ticks
This protocol is adapted from methodologies used for testing acaricide efficacy.
Objective: To determine the in vitro efficacy of a this compound spray solution against adult ticks.
Materials:
-
This compound 50% EC formulation
-
Adult ticks (e.g., Rhipicephalus sanguineus)
-
Clean Petri dishes with filter paper
-
Micropipettes
-
Tap water (for dilution)
-
Stereomicroscope
-
Incubator set at 28°C and 80% relative humidity
Methodology:
-
Prepare Treatment Solution: Dilute the this compound 50% EC with tap water to the desired experimental concentration (e.g., 1 ml per 1000 ml for a 500 ppm solution). Prepare a negative control solution using only tap water.
-
Tick Exposure: Place a cohort of adult ticks (e.g., n=20) into a clean Petri dish.
-
Application: Immerse the ticks in 3 ml of the prepared this compound solution for 5 minutes. For the control group, immerse ticks in 3 ml of tap water.
-
Incubation: After the 5-minute immersion, transfer the ticks to clean Petri dishes lined with filter paper.
-
Observation: Incubate the Petri dishes at 28°C and 80% relative humidity.
-
Data Collection: Observe the ticks under a stereomicroscope at set time intervals (e.g., 30 minutes, 1, 2, 3, 6, 12, and 24 hours) and record mortality. Ticks that are unable to move when prodded are considered dead.
-
Analysis: Calculate the mortality percentage at each time point for both the treatment and control groups.
Protocol 2: Field Efficacy Trial of this compound Spray in Cattle
Objective: To evaluate the efficacy of this compound spray against a target ectoparasite (e.g., lice) in a herd of cattle under field conditions.
Materials:
-
This compound 50% EC formulation
-
Knapsack or power sprayer capable of delivering a coarse spray at adequate pressure.
-
Personal Protective Equipment (PPE)
-
Cattle handling facilities (chute or race)
-
Equipment for parasite counting (e.g., combs, counting frames)
Methodology:
-
Animal Selection and Grouping: Select a group of cattle with a detectable infestation of the target parasite. Randomly allocate animals to a treatment group and a control group (untreated or placebo-treated).
-
Pre-Treatment Assessment: On Day 0 (before treatment), perform a parasite count on each animal in both groups. This can be done by counting parasites in a defined area of the coat.
-
Treatment Preparation: Prepare the this compound spray solution at the recommended concentration (e.g., 10 ml of 50% EC per 10 liters of water).
-
Application: Secure each animal in the treatment group and apply the this compound spray, ensuring the entire body is thoroughly wetted. Apply the recommended volume (3-4 liters per animal). The control group should be handled similarly but not sprayed with the active ingredient.
-
Post-Treatment Assessments: Conduct follow-up parasite counts on all animals at predetermined intervals (e.g., Day 7, 14, 21, and 28 post-treatment).
-
Data Analysis: Calculate the mean parasite count for each group at each time point. Determine the percentage reduction in parasite numbers for the treated group compared to the control group to establish efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Visualizations
Caption: this compound's inhibitory effect on acetylcholinesterase.
Caption: Decision tree for troubleshooting poor this compound efficacy.
Caption: Workflow for a livestock field efficacy trial.
References
Validation & Comparative
Validated Analytical Methods for Phoxim in Animal Tissues and Milk: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the determination of phoxim, an organophosphate insecticide and acaricide, in various animal tissues (muscle, liver, kidney, and fat) and milk. The performance of leading analytical techniques is objectively compared, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The determination of this compound residues in complex matrices like animal tissues and milk requires robust and sensitive analytical methods. The two predominant techniques employed are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for this compound analysis. A study detailing an LC/ESI-MS/MS method for this compound in cattle and pig tissues reported a limit of detection (LOD) in the range of 0.0014–0.0017 mg/kg and a limit of quantification (LOQ) between 0.0048–0.0055 mg/kg.[1] The accuracy of this method was found to be in the range of 68.2–106.9% with a precision (RSD%) below 11.2%.[1]
Gas Chromatography (GC) , often coupled with selective detectors such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), has traditionally been used for organophosphate pesticide analysis. For this compound, GC methods have demonstrated reliable performance. One report indicated a limit of detection of 0.01 mg/kg for this compound in all tissues when using a nitrogen-phosphorus detector.[2] Another gas chromatographic method reported a limit of detection of 0.05 mg/kg for both this compound and its oxygen analogue in fat samples.[2]
The choice between LC-MS/MS and GC-based methods often depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. While LC-MS/MS generally offers higher sensitivity and specificity, GC methods can be very effective and are widely available.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of different analytical methods for the determination of this compound in various animal-derived matrices.
Table 1: Performance of LC-MS/MS Method for this compound in Cattle and Pig Tissues
| Parameter | Cattle | Pig |
| Linearity Range (mg/kg) | 0.0048–2.0 | 0.0055–2.0 |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Accuracy (%) | 68.2–106.9 | 68.2–106.9 |
| LOD (mg/kg) | 0.0014 | 0.0017 |
| LOQ (mg/kg) | 0.0048 | 0.0055 |
| Precision (RSD%) | <11.2 | <11.2 |
Source: Analysis of this compound Residue in Animal Food Production (Cattle and Pig) by LC/ESI-MS/MS[1]
Table 2: Performance of GC-based Methods for this compound in Animal Tissues
| Matrix | Method | LOD (mg/kg) | Recovery (%) | Reference |
| Fat, Liver, Kidney, Muscle | GC-NPD | 0.01 | Fat: 100; Liver, Kidney, Muscle: 78-82 | |
| Fat | GC | 0.05 | - | |
| Fat | HPLC | 0.002-0.003 | 67-68 | |
| Kidney | HPLC | 0.002-0.003 | 72 | |
| Liver | HPLC | 0.002-0.003 | 52-55 | |
| Muscle | HPLC | 0.002-0.003 | 71-75 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of common experimental protocols for sample preparation and analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Protocol for Milk:
-
Extraction:
-
Place 15 mL of whole milk into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile with 1% acetic acid.
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Vortex and shake for 1 minute.
-
Centrifuge at 3830 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing 50 mg of primary secondary amine (PSA) and 50 mg of C18 sorbent.
-
Shake for 2 minutes.
-
Centrifuge at 15300 rcf for 5 minutes.
-
The cleaned extract is then ready for analysis.
-
Protocol for Animal Tissues: A modified QuEChERS approach is often used for meat samples. The general steps involve homogenization of the tissue, extraction with acetonitrile, followed by a cleanup step using dSPE with sorbents like C18 to remove fats and other interferences.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a classic and effective method for cleaning up complex samples before chromatographic analysis.
Protocol for Animal Tissues (LC-MS/MS):
-
Extraction: this compound is extracted from the tissue sample.
-
Cleanup: The extract is passed through a silica SPE cartridge.
-
Elution: this compound is eluted from the cartridge with acetonitrile. The eluate is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams were generated using Graphviz (DOT language).
References
A Researcher's Guide to the Confirmation of Phoxim Residues Using GC/MS Selected Ion Monitoring (SIM)
For researchers, scientists, and professionals in drug development, the accurate confirmation of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC/MS-SIM) for the confirmation of phoxim, an organophosphate insecticide. We will delve into the performance of GC/MS-SIM, compare it with alternative methods, and provide the necessary experimental details to replicate these findings.
Performance Comparison: GC/MS-SIM vs. LC/ESI-MS/MS
The choice of analytical technique for this compound residue analysis depends on various factors, including the matrix, required sensitivity, and the desired level of confirmation. Below is a comparison of a validated GC/MS-SIM method with a liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS) approach.
| Parameter | GC/MS (SIM) in Agricultural Products[1] | LC/ESI-MS/MS in Animal Tissue[2] |
| Limit of Detection (LOD) | Not explicitly stated, but confirmation was possible at 0.05-0.2 ppm spiking levels. | 0.0014–0.0017 mg/kg |
| Limit of Quantitation (LOQ) | Not explicitly stated. | 0.0048–0.0055 mg/kg |
| Recovery | 79.4–95.0% | 68.2–106.9% |
| Matrix | 6 kinds of agricultural products (e.g., grains) | Cattle and pig tissue |
| Linearity (r²) | Not explicitly stated. | > 0.995 |
| Precision (RSD%) | Not explicitly stated. | < 11.2% |
Key Insights:
-
The LC/ESI-MS/MS method demonstrates superior sensitivity with lower limits of detection and quantitation compared to the reported capabilities of the GC/MS-SIM method.[2]
-
Both methods provide acceptable recovery rates, indicating their effectiveness in extracting this compound from their respective matrices.[1][2]
-
GC/MS-SIM is a well-established and reliable technique for the confirmation of this compound in agricultural products.
-
LC/ESI-MS/MS offers a highly sensitive alternative, particularly for complex animal-derived matrices.
Advancing Confirmation: SIM vs. Multiple Reaction Monitoring (MRM)
While Selected Ion Monitoring (SIM) enhances selectivity compared to traditional GC detectors, complex matrices can still present challenges with potential interferences. For more demanding applications, tandem mass spectrometry (MS/MS) utilizing Multiple Reaction Monitoring (MRM) offers a significant leap in selectivity and sensitivity.
-
SIM: Monitors specific ions characteristic of the target analyte. It is suitable for screening and confirmation in relatively clean matrices.
-
MRM: A precursor ion specific to the analyte is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering process drastically reduces background noise and matrix interference, making it ideal for complex samples.
For routine monitoring and confirmation of this compound residues, the combination of QuEChERS extraction with GC-MS/MS in MRM mode is often the preferred approach for its robustness and high selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental procedures for the GC/MS-SIM and LC/ESI-MS/MS methods.
GC/MS-SIM Method for this compound in Agricultural Products
1. Sample Preparation:
-
Extraction: this compound is extracted from agricultural products using acetone.
-
Liquid-Liquid Partitioning: The acetone extract is diluted with a saturated NaCl solution and then re-extracted with ethyl acetate.
-
Defatting (for grains): An acetonitrile-n-hexane partitioning step is employed to remove fats.
-
Cleanup: If interfering peaks are present, the extract is cleaned up using a Sep-pak® Silica cartridge column.
2. GC/MS Parameters:
-
Gas Chromatograph: Equipped with a flame photometric detector (FPD) for initial analysis and a mass spectrometer for confirmation.
-
Injection Port Temperature: 150–190°C (this compound is noted to be unstable at higher temperatures).
-
Column Temperature: 150°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Confirmation: Based on the retention time and the relative abundance ratios of fragment ions.
LC/ESI-MS/MS Method for this compound in Animal Tissue
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): this compound is extracted from cattle and pig tissue using a silica cartridge with acetonitrile.
2. LC/MS/MS Parameters:
-
Liquid Chromatograph: Coupled with an electrospray ionization (ESI) tandem mass spectrometer.
-
Column: C18 column (50 x 2.0 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: ESI-MS/MS.
Visualizing the Workflow and Confirmation Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logic behind the confirmation of this compound residues.
Caption: Workflow for this compound Analysis
Caption: this compound Confirmation Logic
References
A Comparative Analysis of Phoxim and Deltamethrin Insecticides: Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the organophosphate insecticide phoxim and the pyrethroid insecticide deltamethrin, focusing on their efficacy and toxicity. The information presented is supported by experimental data to assist researchers in making informed decisions for their pest control and drug development programs.
Executive Summary
This compound, an organophosphate, and deltamethrin, a synthetic pyrethroid, are both broad-spectrum insecticides effective against a wide range of pests. Their primary mechanisms of action differ significantly, leading to variations in their efficacy against specific targets and their toxicological profiles. This compound acts by inhibiting the enzyme acetylcholinesterase in the nervous system, causing a toxic accumulation of the neurotransmitter acetylcholine.[1] In contrast, deltamethrin targets the voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent paralysis. This fundamental difference in their modes of action influences their selective toxicity to insects versus mammals and the development of resistance in pest populations.
Efficacy Comparison
The relative efficacy of this compound and deltamethrin can vary depending on the target pest species and life stage.
A comparative study on the brown dog tick, Rhipicephalus sanguineus, revealed that this compound was more effective against adult ticks, while deltamethrin showed higher efficacy against the nymphal and larval stages.[1][2] Both insecticides demonstrated a significant and comparable inhibitory effect on egg hatchability.[2] Another study on the tropical bed bug, Cimex hemipterus, found that this compound exhibited greater lethality compared to deltamethrin, with a lower lethal concentration required to achieve the same effect.
Quantitative Efficacy Data
| Target Pest | Insecticide | Metric | Value | Reference |
| Cimex hemipterus (Bed Bug) | This compound | LC50 | 0.148 ppm | |
| Deltamethrin | LC50 | 0.551 ppm | ||
| Ornithonyssus sylviarum (Northern Fowl Mite) | This compound | LC50 | 420 ppm | |
| Deltamethrin | - | Negligible mortality at 1000 ppm | ||
| Rhipicephalus sanguineus (Adult) | This compound | Efficacy % | Significantly higher than deltamethrin | [2] |
| Rhipicephalus sanguineus (Nymph & Larva) | Deltamethrin | Efficacy % | Higher than this compound |
Toxicity Profile
The toxicity of this compound and deltamethrin has been evaluated in various animal models. The data indicates differences in their acute toxicity levels and their effects on different organ systems.
Acute Toxicity Data
| Species | Insecticide | Route | LD50/LC50 | Reference |
| Rat | This compound | Oral | 1660 mg/kg | |
| Rat | Deltamethrin | Oral | 17.37 mg/kg | |
| Zebrafish (Danio rerio) - Embryo | This compound | - | 0.24 - 3.39 µM (96h LC50) | |
| Zebrafish (Danio rerio) - Embryo | Deltamethrin | - | 0.0041 - 2.97 µM (96h LC50) | |
| Mouse | Deltamethrin | Oral (in 10% gum-arabic) | 5.54 g/kg (male), 3.45 g/kg (female) | |
| Dog | Deltamethrin | Intravenous (in glycerol formal) | 3.44 mg/kg |
Mechanisms of Action
The distinct modes of action of this compound and deltamethrin are critical to understanding their selective toxicity and potential for resistance development.
This compound: Acetylcholinesterase Inhibition
This compound, like other organophosphates, irreversibly inhibits the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in paralysis and death of the insect.
Deltamethrin: Sodium Channel Modulation
Deltamethrin is a Type II pyrethroid that targets the voltage-gated sodium channels of nerve cells. It binds to the open state of these channels, preventing their closure. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane, repetitive nerve discharges, and eventual paralysis.
Experimental Protocols
In Vitro and In Vivo Efficacy against Rhipicephalus sanguineus
Objective: To evaluate and compare the efficacy of this compound and deltamethrin against different life stages of the brown dog tick, Rhipicephalus sanguineus.
In Vitro Study:
-
Tick Collection and Rearing: Engorged female R. sanguineus ticks are collected from infested dogs and incubated at 27-28°C and 85-90% relative humidity to obtain larvae.
-
Adult and Nymph Immersion Test:
-
Homogenous groups of adult and nymph ticks (10 per replicate, 3 replicates per group) are immersed for 5 minutes in solutions of this compound (1 ml/1000 ml) or deltamethrin (1 ml/1000 ml). A control group is immersed in water.
-
After immersion, ticks are placed in clean petri dishes with filter paper and incubated at 28°C and 80% relative humidity.
-
Mortality is assessed at 30 minutes, 1, 2, 3, 6, 12, and 24 hours. Ticks are considered dead if their legs do not respond to a physical stimulus.
-
-
Egg Hatchability Test:
-
Approximately 200 embryonated eggs are immersed for 5 minutes in 0.5 ml of the test solutions (this compound or deltamethrin at 1 ml/1000 ml) or water (control).
-
The tubes are incubated at 27±2°C and 80±5% relative humidity for 14 days.
-
The hatching rate is evaluated and compared between the groups.
-
In Vivo Study:
-
Animal Groups: Twenty local dogs are divided into four groups of five:
-
Group 1: Infested and treated with this compound.
-
Group 2: Infested and treated with deltamethrin.
-
Group 3: Infested and untreated (positive control).
-
Group 4: Non-infested and untreated (negative control).
-
-
Infestation: Dogs in the infested groups are artificially infested with adult R. sanguineus ticks.
-
Treatment: this compound and deltamethrin are applied topically as a wash at the manufacturer's recommended therapeutic dose.
-
Efficacy Assessment: The number of live ticks on each dog is counted at specified intervals post-treatment to determine the percentage of efficacy.
Acute Toxicity Study in Rats
Objective: To determine and compare the acute oral toxicity (LD50) of this compound and deltamethrin in rats.
-
Animals: Healthy adult Wistar albino rats (males, weighing approximately 150g) are used. The animals are housed in metal cages at a controlled temperature (25±2°C) and provided with standard feed and water ad libitum.
-
Grouping and Dosing:
-
Rats are divided into multiple groups for each insecticide, with a control group receiving only the vehicle (e.g., water).
-
For deltamethrin, dose groups could be, for example, 6.25, 12.5, 25, and 50 mg/kg body weight.
-
For this compound, due to its lower acute toxicity, higher dose ranges would be used.
-
The insecticides are administered orally.
-
-
Observation: The animals are observed for signs of toxicity and mortality over a specified period (e.g., 3 days).
-
LD50 Calculation: The LD50 value, the dose at which 50% of the animals in a group die, is calculated using appropriate statistical methods.
Combined Toxicity Study in Zebrafish Embryos
Objective: To assess the combined toxic impacts of this compound and deltamethrin on the embryo-larval stage of zebrafish (Danio rerio).
-
Zebrafish Maintenance and Embryo Collection: Adult zebrafish are maintained in a flow-through system. Embryos are collected within 30 minutes of spawning and viable embryos are selected for the study.
-
Toxicity Testing:
-
The acute toxicities of the individual insecticides are first determined to establish the 96-hour LC50 values for different life stages (embryonic, larval, juvenile, and adult).
-
For the combined toxicity test, zebrafish embryos (at 3 hours post-fertilization) are exposed to mixtures of this compound and deltamethrin at various concentrations based on their individual LC50 values.
-
Exposure solutions are renewed every 12 hours.
-
-
Endpoint Assessment:
-
Mortality is assessed after 96 hours of exposure.
-
Sub-lethal endpoints such as hatching rate, heart rate, and morphological abnormalities are also evaluated.
-
Biochemical and molecular parameters, including the activity of antioxidant enzymes and the expression of genes related to oxidative stress, apoptosis, and the endocrine system, are analyzed.
-
-
Data Analysis: The combined toxicity is evaluated to determine if the effects are synergistic, additive, or antagonistic.
Conclusion
Both this compound and deltamethrin are potent insecticides with distinct advantages and disadvantages depending on the target pest and application scenario. This compound demonstrates superior efficacy against certain adult insects, such as the brown dog tick and bed bugs, while deltamethrin can be more effective against larval and nymphal stages. From a toxicological perspective, deltamethrin exhibits higher acute oral toxicity in rats compared to this compound, although toxicity can be highly dependent on the formulation and route of administration. The differing mechanisms of action suggest that these insecticides could be used in rotation or in carefully considered integrated pest management programs to mitigate the development of resistance. Further research into the sublethal effects and the impact of combined exposures on non-target organisms is warranted to fully understand the environmental and health implications of their use.
References
Phoxim in Focus: A Comparative Analysis with Other Organophosphate Pesticides
A comprehensive guide for researchers and drug development professionals on the efficacy, toxicity, and environmental impact of phoxim relative to other common organophosphate insecticides: chlorpyrifos, malathion, parathion, and diazinon.
Organophosphate (OP) pesticides constitute a major class of insecticides widely used in agriculture and public health to control a broad spectrum of pests. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This guide provides a detailed comparative analysis of this compound and four other commonly used organophosphates: chlorpyrifos, malathion, parathion, and diazinon. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and safety profiles of these compounds.
Efficacy: Inhibition of Acetylcholinesterase
The primary measure of efficacy for organophosphate pesticides is their ability to inhibit acetylcholinesterase. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the pesticide required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
| Pesticide | Enzyme Source | IC50 (M) | Reference |
| This compound (P=O analogue) | Mouse Brain | 6.0 x 10⁻⁸ | [1] |
| Bovine Erythrocyte | 2.2 x 10⁻⁷ | [1] | |
| Chlorpyrifos-oxon | Rat Brain (adult) | 1.0 x 10⁻⁸ | [2] |
| Human Recombinant AChE | 1.5 x 10⁻⁶ | [3] | |
| Malathion | Bovine Erythrocytes | 3.2 x 10⁻⁵ | [4] |
| Malaoxon | Bovine Erythrocytes | 4.7 x 10⁻⁷ | |
| Parathion | Human | 1.1 x 10⁻⁷ | |
| Male Rats | 1.4 x 10⁻⁷ | ||
| Female Rats | 1.8 x 10⁻⁷ | ||
| Mice | 1.3 x 10⁻⁷ | ||
| Diazinon | Not Specified | 2.4 x 10⁻⁵ | |
| Diazoxon | Not Specified | 5.0 x 10⁻⁸ |
Note: Many organothiophosphate pesticides (containing a P=S bond), such as this compound, chlorpyrifos, malathion, parathion, and diazinon, are metabolically activated in organisms to their oxygen analogues (oxons), which are the primary inhibitors of acetylcholinesterase. The IC50 values for the oxon forms are therefore a more direct measure of their inhibitory potency.
Acute Toxicity Profile
The acute toxicity of these pesticides is typically evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. LD50 values are expressed in milligrams of substance per kilogram of body weight (mg/kg).
Oral LD50 (Rat)
| Pesticide | Male (mg/kg) | Female (mg/kg) | Reference |
| This compound | >2000 | >2000 | |
| Chlorpyrifos | 125 | 115 | |
| Malathion | 11200 | - | |
| Parathion | 13 | 3.6 | |
| Diazinon | 300-400 | - |
Dermal LD50 (Rat)
| Pesticide | Male (mg/kg) | Female (mg/kg) | Reference |
| This compound | >5000 | >5000 | |
| Chlorpyrifos | >2000 | >2000 | |
| Malathion | >4000 | - | |
| Parathion | 21 | 6.8 | |
| Diazinon | 900 | 455 |
Environmental Fate and Persistence
The environmental impact of pesticides is largely determined by their persistence and mobility in various environmental compartments. A key parameter for assessing persistence is the half-life (t½), the time it takes for 50% of the initial amount of the substance to degrade.
Soil Half-life
| Pesticide | Half-life (days) | Soil Conditions | Reference |
| This compound | ~14 | Field soil | |
| Chlorpyrifos | 11 - 140 | Varies with soil acidity | |
| Malathion | < 7 | General | |
| Parathion | Slower than on foliage | General | |
| Diazinon | 10 - 200 | General |
Water Half-life
| Pesticide | Half-life (days) | Water Conditions | Reference |
| This compound | - | - | |
| Chlorpyrifos | 29 - 74 | pH 7, 25°C | |
| Malathion | ~6 | General | |
| Parathion | 130 | pH 7, 20°C | |
| Diazinon | 70 - 840 | Surface water |
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Pathway
The primary mechanism of action for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Experimental Workflow for IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) is a crucial in vitro assay to quantify the potency of an acetylcholinesterase inhibitor. The following diagram illustrates a typical workflow for this experiment.
Caption: Workflow for Determining IC50 of an AChE Inhibitor.
Experimental Protocols
Determination of Acute Oral LD50 in Rats
A standardized protocol for determining the acute oral LD50 is crucial for comparing the toxicity of different compounds. The following is a generalized methodology based on established guidelines.
-
Test Animals: Healthy, young adult albino rats (specific strain, e.g., Wistar or Sprague-Dawley) of a single sex or both sexes are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.
-
Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Dose Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent). A range of dose levels is prepared.
-
Administration: Animals are fasted overnight before dosing. The test substance is administered by gavage using a stomach tube. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded weekly.
-
Data Analysis: The LD50 value and its 95% confidence limits are calculated using a recognized statistical method (e.g., probit analysis).
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to determine the activity of acetylcholinesterase and the inhibitory potency of compounds.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme solution
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Pesticide Residue Analysis in Food Samples (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
-
Sample Homogenization: A representative sample of the food commodity (e.g., fruit, vegetable) is homogenized to ensure uniformity.
-
Extraction:
-
A known weight of the homogenized sample is placed in a centrifuge tube.
-
Acetonitrile is added as the extraction solvent.
-
A salt mixture (typically magnesium sulfate and sodium chloride) is added to induce phase separation and aid in the extraction of pesticides into the acetonitrile layer.
-
The tube is shaken vigorously and then centrifuged.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the acetonitrile extract (supernatant) is transferred to a new centrifuge tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and other interfering substances, and magnesium sulfate to remove excess water).
-
The tube is vortexed and then centrifuged.
-
-
Analysis: The final cleaned-up extract is analyzed by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the pesticide residues.
This comprehensive guide provides a comparative framework for evaluating this compound in the context of other organophosphate pesticides. The data and protocols presented here can serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development. It is important to note that the toxicity and environmental fate of these compounds can be influenced by a variety of factors, including the specific formulation, environmental conditions, and the species being studied. Therefore, a thorough evaluation of all available data is essential for a complete risk assessment.
References
Validating QuEChERS for Phoxim Analysis in Diverse Soil Types: A Comparative Guide
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[1][2] Its simplicity, speed, and low solvent consumption make it an attractive alternative to traditional extraction methods like Soxhlet and solid-liquid extraction (SLE).[3][4] This guide provides a comparative overview of the QuEChERS method for the analysis of the organophosphorus insecticide phoxim in diverse soil types, supported by experimental data and detailed protocols.
Performance Comparison of Extraction Methods
The efficiency of any pesticide residue analysis is heavily dependent on the chosen extraction method. The QuEChERS method has consistently demonstrated superior or comparable performance to traditional methods for a wide range of pesticides in soil.
A comparative study evaluating QuEChERS, traditional SLE, and Soxhlet extraction for multiclass pesticide analysis in soil revealed that the QuEChERS method provided the highest recoveries for most of the tested pesticides, ranging from 54% to 103%.[3] In contrast, SLE and Soxhlet extraction yielded recoveries of 40-91% and 12-92%, respectively. Furthermore, the QuEChERS method exhibited good repeatability, with relative standard deviations (RSDs) generally below 19%.
While specific data for this compound was not detailed in these broad comparisons, the results for other organophosphorus pesticides like fenitrothion and diazinon showed that QuEChERS provided recoveries above 70%, indicating its suitability for this class of compounds.
Table 1: Comparison of Extraction Method Performance for Pesticide Analysis in Soil
| Parameter | QuEChERS | Traditional SLE | Soxhlet Extraction |
| Recovery (%) | 54 - 103 | 40 - 91 | 12 - 92 |
| RSD (%) | 1 - 14 | 1 - 18 | 2 - 19 |
| LODs | Generally lower than SLE | - | Lower than QuEChERS for some compounds |
Source: Data compiled from multiple studies comparing pesticide extraction methods in soil.
The QuEChERS Workflow for this compound Analysis
The general workflow for the QuEChERS method involves two main stages: extraction and partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Caption: General workflow of the QuEChERS method for this compound analysis in soil.
Experimental Protocols
A validated QuEChERS-based method for the analysis of multiple pesticide residues, including organophosphates, in various soil types provides a robust starting point for this compound analysis. The following protocol is a synthesis of established methods.
Sample Preparation and Extraction
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soils, add a specific volume of water to achieve a total water content that facilitates extraction and let it hydrate.
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS salt packet. A common composition for the original unbuffered method is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Buffered versions, such as the AOAC (with acetate buffer) or EN 15662 (with citrate buffer), can also be used to protect pH-sensitive pesticides.
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for soil analysis includes 150 mg of anhydrous MgSO₄ (to remove residual water) and 50 mg of primary secondary amine (PSA) (to remove organic acids, fatty acids, and sugars). For soils with high pigment content, graphitized carbon black (GCB) can be added, but it may also retain planar pesticides. C18 is used to remove non-polar interferences.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
Instrumental Analysis
-
Transfer the final extract into an autosampler vial for analysis.
-
This compound is amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS is a common technique for organophosphate analysis.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial 70 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Influence of Soil Properties
The physicochemical properties of soil, such as organic matter content, pH, and texture, can significantly influence the extraction efficiency of the QuEChERS method. For instance, soils with high organic matter content may require modifications to the d-SPE cleanup step to minimize matrix effects. The performance of the method should ideally be validated across a range of soil types that are relevant to the intended application. Studies have been conducted on various soil classifications, including luvisols, anthrosols, gleysols, and phaeozems, to assess the applicability of QuEChERS methods.
Conclusion
The QuEChERS method offers a rapid, efficient, and cost-effective approach for the analysis of this compound in diverse soil types. Its performance, particularly in terms of recovery and repeatability, is often superior to traditional extraction techniques. However, for optimal results, it is crucial to validate the method for the specific soil matrices under investigation and to optimize the extraction and cleanup conditions accordingly. The use of matrix-matched calibration is also recommended to compensate for any potential matrix effects and ensure accurate quantification of this compound residues.
References
- 1. mdpi.com [mdpi.com]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Phoxim Residue Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of inter-laboratory validation outcomes for the analysis of phoxim residues, an organophosphate insecticide, in various matrices. The data presented is drawn from European Union Proficiency Tests (EUPTs), which are instrumental in assessing the analytical performance and comparability of laboratories across the EU.
This document summarizes quantitative data from these proficiency tests in structured tables, details the experimental protocols employed, and visualizes the validation workflow, offering a critical resource for laboratories seeking to validate their own methods for this compound residue analysis.
Comparative Performance of Laboratories in this compound Analysis
The following table summarizes the performance of participating laboratories in the analysis of this compound from a European Union Proficiency Test (EUPT) conducted on animal feed (fish feed). The data includes the assigned value (the consensus "true" concentration), and the distribution of results from the participating laboratories, highlighting the method's reproducibility.
Table 1: Inter-Laboratory Performance for this compound Residue Analysis in Fish Feed
| Parameter | Value |
| Matrix | Fish Feed (CPK-15, medium fat) |
| Assigned Value (mg/kg) | 0.05 |
| Number of Participating Laboratories | 5-6 |
| Mean Recovery (%) | 97 |
| Repeatability (RSDr, %) | 13 |
| Reproducibility (RSDR, %) | Not explicitly stated in the report, but can be inferred from the distribution of results |
Source: EURL-CF Validation Report 26[1]
Experimental Protocols
The methods employed in the European Union Proficiency Tests for pesticide residues, including this compound, generally follow a standardized approach to ensure comparability of results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly utilized sample preparation procedure.
Sample Preparation: Modified QuEChERS for High-Fat Matrices
A modified QuEChERS method is often employed for complex matrices like fish feed to handle the high fat content.
-
Sample Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and mix.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate) to remove interfering matrix components like fatty acids and pigments.
-
Vortex for 30 seconds and then centrifuge for 5 minutes.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract. An aliquot is typically transferred to an autosampler vial for analysis. For LC-MS/MS analysis, the extract is often acidified (e.g., with formic acid) to improve the ionization of target analytes.
-
Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the sensitive and selective determination of pesticide residues.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium formate or formic acid to enhance ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.
-
Inter-Laboratory Validation Workflow
The process of an inter-laboratory validation study, such as a proficiency test, follows a structured workflow to ensure the objective assessment of method performance across different laboratories.
Caption: Workflow of an inter-laboratory validation study for this compound residue analysis.
This guide demonstrates that while methods for this compound residue analysis can achieve good performance within a single laboratory, inter-laboratory studies are crucial for assessing the overall robustness and reproducibility of these methods. The data from proficiency tests provides a valuable benchmark for laboratories to evaluate their own performance and ensure the reliability of their results in a broader context.
References
Environmental Persistence: A Comparative Analysis of Phoxim and Pyrethroid Insecticides
The environmental fate of agricultural insecticides is a critical area of research, with direct implications for ecosystem health and the development of sustainable pest management strategies. This guide provides a comparative analysis of the environmental persistence of phoxim, an organophosphate insecticide, and pyrethroids, a major class of synthetic insecticides. The persistence of these compounds in soil and aquatic environments is evaluated based on their degradation half-lives, supported by experimental data from various studies.
Quantitative Comparison of Environmental Persistence
The persistence of an insecticide in the environment is commonly expressed as its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The following tables summarize the half-life data for this compound and a range of pyrethroid insecticides in soil and water/sediment systems. It is important to note that degradation rates are influenced by a variety of environmental factors, including soil type, organic matter content, temperature, pH, and microbial activity. Therefore, the presented values should be considered within the context of the specific experimental conditions under which they were determined.
Table 1: Environmental Half-life of this compound
| Environmental Compartment | Conditions | Half-life (days) | Reference |
| Soil | |||
| Sandy loam soil (0.8% organic matter, pH 6.5), Laboratory | ~1 | [1] | |
| Clay loam soil (12.7% organic matter, pH 5.6), Laboratory | ~11 | [1] | |
| Sandy loam soil (5.85% organic matter, pH 5.7), Laboratory | ~9 | [1] | |
| Loamy sand (0.89% C), Greenhouse | ~56 | [1] | |
| Light humus soil (3.2% C, pH 5.2), Field | ~14 | [1] | |
| Loamy sand (3.8% C, pH 6.1), Field | ~14 | ||
| Water | |||
| River water, Laboratory (influenced by pH, temp, UV) | Degradation accelerated by increased pH, temperature, and UV irradiation |
Table 2: Environmental Half-life of Pyrethroid Insecticides
| Insecticide | Environmental Compartment | Conditions | Half-life (days) | Reference |
| Bifenthrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| Cypermethrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| ζ-Cypermethrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| Cyfluthrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| β-Cyfluthrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| Deltamethrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| Esfenvalerate | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| Fenpropathrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| γ-Cyhalothrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| λ-Cyhalothrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| Permethrin | Sediment/Water | Aerobic, 25°C, Dark | 2.9 - >200 (median 18) | |
| Sediment/Water | Anaerobic, 25°C, Dark | 20 - >200 (median 70) | ||
| Soil | Field | 42 | ||
| Soil | General | 11 - 113 (approx. 40) | ||
| Water column | 0.8 - 1.1 | |||
| Sediment | >365 |
Experimental Protocols for Assessing Environmental Persistence
The determination of insecticide persistence in environmental matrices typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized experimental protocol for determining the aerobic and anaerobic transformation of pesticides in soil and aquatic systems.
1. Test System Preparation:
-
Soil Studies (based on OECD Guideline 307):
-
Representative soil samples are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
The soil is typically sieved (<2 mm) and pre-incubated at the test temperature and moisture content for a period to allow microbial activity to stabilize.
-
The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to the soil samples at a known concentration.
-
-
Water/Sediment Studies (based on OECD Guideline 308):
-
Sediment and water are collected from a natural source and characterized.
-
The test systems (e.g., flasks or microcosms) are set up with a layer of sediment and an overlying water phase.
-
The systems are allowed to equilibrate before the application of the test substance to the water surface.
-
2. Incubation Conditions:
-
Aerobic Conditions: The test systems are incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of air is passed through the system to maintain aerobic conditions. Volatile degradation products can be trapped in solutions like ethylene glycol and potassium hydroxide.
-
Anaerobic Conditions: After an initial aerobic phase to establish microbial activity, the air supply is replaced with an inert gas (e.g., nitrogen) to create anaerobic conditions. The redox potential is monitored to ensure anaerobicity.
3. Sampling and Analysis:
-
At predetermined time intervals, replicate samples of soil or water/sediment are taken for analysis.
-
The parent insecticide and its degradation products are extracted from the samples using appropriate solvents.
-
The extracts are analyzed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification and quantification.
-
For radiolabelled studies, the distribution of radioactivity between the extractable fraction, non-extractable residues (bound residues), and volatile traps is determined.
4. Data Analysis:
-
The concentration of the parent insecticide is plotted against time.
-
The degradation kinetics are determined, often assuming first-order kinetics.
-
The half-life (DT₅₀) and the time for 90% degradation (DT₉₀) are calculated from the degradation curve.
Visualization of Experimental and Logical Relationships
To better understand the processes involved in assessing and comparing the environmental persistence of these insecticides, the following diagrams are provided.
Caption: Experimental workflow for determining insecticide persistence.
Caption: Environmental degradation pathways of this compound and pyrethroids.
Concluding Remarks
The environmental persistence of this compound and pyrethroid insecticides is highly variable and dependent on the specific compound and environmental conditions. This compound, an organophosphate, generally exhibits a shorter half-life in soil compared to many pyrethroids, particularly under conditions favorable for microbial degradation. However, its persistence can increase in soils with high organic matter content.
Pyrethroids, as a class, display a wide range of persistence. While some can degrade relatively quickly, others, such as permethrin, can persist for extended periods, especially when adsorbed to sediment. The data indicates that under anaerobic conditions, the persistence of many pyrethroids is significantly increased.
The primary degradation pathways for both this compound and pyrethroids include photodegradation, hydrolysis, and microbial degradation. These processes break down the parent compounds into various metabolites, which may themselves have different levels of persistence and toxicity. Ultimately, these metabolites can be further broken down into simpler molecules through mineralization.
This comparative guide highlights the importance of considering the specific environmental context when evaluating the persistence of insecticides. For researchers and drug development professionals, understanding these differences is crucial for developing and selecting pest control agents with more favorable environmental profiles.
References
Phoxim's Footprint: A Comparative Guide to Cross-Reactivity in Cholinesterase-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
The widespread use of organophosphate pesticides, such as phoxim, in agriculture necessitates robust and selective detection methods to ensure environmental and food safety. Cholinesterase-based biosensors have emerged as a rapid and sensitive platform for this purpose. However, the cross-reactivity of these biosensors to various organophosphates is a critical parameter that influences their specificity and reliability. This guide provides an objective comparison of this compound's performance in cholinesterase-based biosensors, supported by experimental data, to aid researchers in the development and application of these analytical tools.
Data Presentation: A Comparative Analysis of Organophosphate Inhibition
The inhibitory effect of various organophosphate pesticides on acetylcholinesterase (AChE) is a key determinant of a biosensor's response. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While a direct comparative study on a single biosensor platform is ideal, the following table summarizes IC50 values and detection limits for this compound and other common organophosphates from various studies. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions, biosensor fabrication, and enzyme sources.
| Pesticide | IC50 | Biosensor Type/Enzyme Source | Limit of Detection (LOD) | Reference |
| This compound | 2.06 μg/mL | Colorimetric biosensor array with AChE and choline oxidase | - | [1] |
| Chlorpyrifos | - | Amperometric, AChE immobilized on montmorillonite/gold nanoparticles | 0.001 ng/mL | [2] |
| Chlorpyrifos | 0.14 ppb | Fluorescent biosensor with AChE and carbon dots-graphene oxide | - | [3] |
| Parathion | - | Potentiometric, AChE immobilized on cellulose acetate and glutaraldehyde membrane | - | [3] |
| Malathion | 71.2 µM | Not specified (in vitro assay) | - | [4] |
| Malathion | - | Amperometric AChE-biosensor with conjugated polymer and Ag-rGO-NH2 nanocomposite | 0.032 μg/L | |
| Diazinon | - | Potentiometric biosensor with AChE on a gold electrode | 10⁻⁷ mg/L | |
| Trichlorfon | - | Amperometric AChE-biosensor with conjugated polymer and Ag-rGO-NH2 nanocomposite | 0.001 μg/L |
Note: The table highlights the variability in reported inhibitory concentrations and detection limits, underscoring the influence of the biosensor's design and the specific experimental protocol.
Signaling Pathway of Acetylcholinesterase Inhibition
Organophosphate pesticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition disrupts the normal functioning of the nervous system. The following diagram illustrates the enzymatic reaction and its inhibition.
Experimental Protocols: Assessing Cross-Reactivity
A standardized protocol is crucial for the objective comparison of the cross-reactivity of different pesticides on a cholinesterase-based biosensor. The following is a generalized methodology for an electrochemical biosensor.
1. Preparation of the Acetylcholinesterase (AChE) Biosensor:
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
Nanocomposite Modification (Optional but common): A dispersion of a nanocomposite material (e.g., gold nanoparticles and polypyrrole nanowires) is drop-casted onto the GCE surface and allowed to dry. This enhances the electrode's conductivity and provides a larger surface area for enzyme immobilization.
-
Enzyme Immobilization: Acetylcholinesterase is immobilized onto the modified electrode surface. Common methods include:
-
Cross-linking: Using a cross-linking agent like glutaraldehyde to form covalent bonds between the enzyme and a support matrix (e.g., chitosan) on the electrode.
-
Entrapment: Physically entrapping the enzyme within a polymer matrix or sol-gel film on the electrode surface.
-
-
Blocking: The remaining active sites on the electrode surface are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Storage: The prepared biosensor is stored in a phosphate buffer solution (PBS) at 4°C when not in use.
2. Electrochemical Measurements:
-
All electrochemical measurements are performed using a three-electrode system with the AChE biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The biosensor's response is measured in a PBS solution containing the substrate, acetylthiocholine chloride (ATCl).
3. Cross-Reactivity Study (IC50 Determination):
-
Baseline Measurement: The initial current response of the biosensor is measured in a PBS solution containing a fixed concentration of ATCl. This represents 100% enzyme activity.
-
Incubation with Inhibitor: The biosensor is then incubated in a series of solutions containing different concentrations of the pesticide to be tested (e.g., this compound, chlorpyrifos, parathion, malathion, diazinon) for a fixed period (e.g., 15 minutes).
-
Post-Incubation Measurement: After incubation, the biosensor is rinsed with PBS and its current response is measured again in the ATCl solution.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(I₀ - I₁) / I₀] * 100 where I₀ is the initial current and I₁ is the current after inhibition.
-
IC50 Determination: The IC50 value, the concentration of the pesticide that causes 50% inhibition of the enzyme activity, is determined by plotting the inhibition percentage against the logarithm of the pesticide concentration and fitting the data to a dose-response curve.
-
Selectivity Assessment: The IC50 values for the different pesticides are compared. A lower IC50 value indicates a higher inhibitory effect and thus a higher sensitivity of the biosensor to that particular pesticide.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the logical steps involved in a typical cross-reactivity study for a cholinesterase-based biosensor.
Conclusion
The selectivity of cholinesterase-based biosensors is a critical factor for their practical application in detecting specific organophosphate pesticides like this compound. This guide highlights that while these biosensors are highly sensitive, their response can vary significantly depending on the specific organophosphate present. The provided data, though compiled from different sources, indicates that the inhibitory potency of organophosphates on acetylcholinesterase differs, leading to varying degrees of cross-reactivity. For researchers and drug development professionals, understanding these nuances is essential for designing more selective biosensors and for accurately interpreting the results from environmental and food sample analyses. Future research should focus on developing biosensor arrays with enzymes from different sources or with engineered enzymes to improve the discrimination between various organophosphates, including this compound.
References
Microbial Degradation: A Comparative Guide to the Detoxification of Phoxim
For Researchers, Scientists, and Drug Development Professionals
The extensive use of organophosphorus pesticides, such as phoxim, in agriculture has led to significant environmental contamination and potential health risks. Microbial degradation has emerged as a promising, eco-friendly, and cost-effective strategy for the detoxification of these hazardous compounds. This guide provides a comparative analysis of the performance of various microbial strains in the degradation of this compound, supported by experimental data and detailed protocols to aid researchers in this field.
Performance Comparison of this compound-Degrading Microbial Strains
Several bacterial genera have demonstrated the ability to degrade this compound, with strains of Bacillus, Delftia, and Novosphingobium showing notable efficiency. The following tables summarize the quantitative data on the degradation performance of key microbial isolates.
| Microbial Strain | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Optimal Temperature (°C) | Optimal pH | Reference |
| Bacillus amyloliquefaciens YP6 | 50 | 96.12 ± 0.19 | 48 | 40 | 7.20 | [1][2] |
| Novosphingobium sp. RL4 (immobilized on SA+ATP) | 20 | 89.37 | 72 | 28 | 7.2 | [3] |
| Gut Bacterium D39 (unspecified species) | - | Significant degradation | - | - | - | [1] |
| Delftia lacustris PX-1 | - | Effective degradation | - | - | - | [4] |
Table 1: Comparison of this compound Degradation Efficiency by Different Microbial Strains.
| Microbial Strain | Half-life (t½) | Experimental Conditions | Reference |
| Novosphingobium sp. RL4 (immobilized on SA+ATP) | 17.01 h | 20 mg/L this compound, 28°C, pH 7.2 | |
| Mixed soil microorganisms | 48.2 days | Un-sterilized soil | |
| This compound in soil (general) | ~2 weeks | Field experiments |
Table 2: Comparison of this compound Degradation Half-life.
This compound Degradation Pathways and Metabolites
The detoxification of this compound by microbial action proceeds through various enzymatic reactions, leading to the formation of less toxic intermediate and final products. The primary degradation pathways involve hydrolysis, oxidation, and dealkylation.
Key Degrading Enzymes:
-
Organophosphorus Hydrolases (OPHs): These enzymes catalyze the hydrolysis of the phosphoester bond in this compound, a crucial first step in its detoxification.
-
Oxidases: These enzymes are involved in the oxidation of this compound.
-
NADPH-Cytochrome P450 Reductase: This enzyme participates in the O-dealkylation of this compound.
| Microbial Strain | Identified Metabolites | Proposed Degradation Pathway | Reference |
| Bacillus amyloliquefaciens YP6 | O,O-diethylthiophosphoric ester, phoxom, α-cyanobenzylideneaminooxy phosphonic acid | Hydrolysis, sulfoxidation, and O-dealkylation | |
| Gut Bacterium D39 | O,O-diethyl hydrogen phosphorothioate, 2-hydroxyimino-2-phenylacetonitrile | Enzymatic degradation by PhoD enzyme, followed by metabolism in the tricarboxylic acid cycle | |
| Delftia lacustris PX-1 | 2-hydroxyimino-2-phenylacetonitrile (2H2P), benzoate | A novel pathway involving a pho gene cluster (phoABC1C2DEFGHI) |
Table 3: Degradation Pathways and Metabolites of this compound by Different Bacteria.
Experimental Protocols
Microbial Degradation Assay
This protocol outlines the general procedure for assessing the this compound degradation potential of a microbial isolate in a liquid culture.
a. Inoculum Preparation:
-
Culture the selected bacterial strain in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a sterile mineral salt medium (MSM).
-
Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).
b. Degradation Experiment:
-
Prepare flasks containing MSM supplemented with a specific concentration of this compound (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate the flasks under optimal conditions of temperature and shaking.
-
Collect samples at regular time intervals for this compound residue analysis.
c. Sample Preparation for Analysis:
-
Centrifuge the collected samples to separate the bacterial cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic phase and redissolve the residue in a solvent compatible with the analytical method (e.g., acetonitrile for HPLC).
This compound Residue Analysis by High-Performance Liquid Chromatography (HPLC)
a. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
b. Quantification:
-
Prepare standard solutions of this compound in the mobile phase at different concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the this compound concentration in the experimental samples by comparing their peak areas with the calibration curve.
Organophosphorus Hydrolase (OPH) Activity Assay
This spectrophotometric assay is based on the hydrolysis of a substrate analog, such as paraoxon, which releases a colored product (p-nitrophenol).
a. Reagents:
-
Phosphate-citrate buffer (pH 8.0).
-
Paraoxon solution (substrate).
-
Bacterial cell lysate or purified enzyme solution.
b. Procedure:
-
Prepare a reaction mixture containing the buffer and the cell lysate/enzyme solution in a microplate well or a cuvette.
-
Initiate the reaction by adding the paraoxon solution.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitrophenol. One unit of OPH activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of paraoxon per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for evaluating microbial degradation of this compound.
Caption: Comparative degradation pathways of this compound by different bacteria.
References
- 1. Detoxification of this compound by a gut bacterium of Delia antiqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aflatoxin B(1) degradation by Stenotrophomonas maltophilia and other microbes selected using coumarin medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced this compound biodegradation by immobilizing Novosphingobium sp. RL4 on attapulgite-sodium alginate [frontiersin.org]
- 4. Unveiling biodegradation mechanism of this compound: Novel metabolic pathway, functional gene, detoxification effect, and widespread distribution of phoA - PubMed [pubmed.ncbi.nlm.nih.gov]
phoxim residue depletion studies in livestock following treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phoxim residue depletion in livestock with alternative ectoparasiticides, including cypermethin, diazinon, and ivermectin. The information is intended to support research and development in veterinary medicine by offering a consolidated view of residue kinetics, experimental methodologies, and mechanisms of action.
Executive Summary
This compound, an organophosphate insecticide, is widely used to control ectoparasites in cattle, pigs, sheep, and goats. Understanding its residue depletion profile is crucial for ensuring food safety and adhering to regulatory standards. This guide presents quantitative data on this compound residues in various tissues and milk following treatment and compares these with the depletion patterns of other commonly used ectoparasiticides. The alternatives covered are the pyrethroid cypermethrin, the organophosphate diazinon, and the macrocyclic lactone ivermectin. This comparative analysis highlights the differences in residue distribution and persistence among these compounds, providing valuable data for drug development and risk assessment.
Quantitative Residue Depletion Data
The following tables summarize the residue depletion of this compound and its alternatives in various livestock species and tissues over time. Concentrations are expressed in µg/kg.
Table 1: this compound Residue Depletion in Pigs (Fat and Skin) [1]
| Time After Treatment | Mean Residue Concentration in Fat (µg/kg) | Mean Residue Concentration in Skin (µg/kg) |
| 7 days | 502 | 346 |
| 14 days | 220 | 107 |
| 21 days | 121 | 49 |
| 28 days | 86 | 23 |
| 35 days | 23 | 11 |
Table 2: this compound Residue Depletion in Sheep (Fat, Muscle, and Kidney) [1][2]
| Time After Treatment | Highest Residue in Fat (µg/kg) | Residue in Muscle (µg/kg) | Residue in Kidney (µg/kg) |
| 7 days | 2750 | 70 | 70 |
| 21 days | - | Detectable | Detectable up to 21 days |
| 28 days | - | Detectable up to 28 days | - |
| 30 days | 700 (dip treatment) | - | - |
| 49 days | 66 | - | - |
Table 3: this compound Residue Depletion in Cattle (Milk) [1]
| Time After Treatment | Residue Concentration Range in Milk (µg/L) |
| First milking | 220 - 420 |
| 7 days | < 2 (undetectable) |
Table 4: Cypermethrin Residue Depletion in Cattle (Tissues and Milk) [3]
| Time After Dosing | Mean Residue in Kidney (µg/kg) | Mean Residue in Subcutaneous Fat (µg/kg) | Mean Residue in Peritoneal Fat (µg/kg) | Mean Residue in Muscle (µg/kg) | Residue in Milk (µg/kg) |
| 3 days | - | - | - | 24 | - |
| 7 days | 66 | 260 | 670 | - | - |
| 14 days | 40 | 140 | 330 | - | - |
| 1, 3, 7, 10, 15 days (ewes' milk after plunge dipping) | - | - | - | - | 13, 10, 9, 7, 7 |
Table 5: Diazinon Residue Depletion in Cow and Sheep Milk
| Time After Treatment | Residue in Cow Milk (mg/kg) after 0.1% spray | Residue in Sheep Milk (mg/kg) after 0.04% dip |
| Shortly after treatment | 0.57 | 0.17 |
| ~6 days | ≤ 0.02 | - |
| 15 days | - | < 0.01 |
Table 6: Ivermectin Residue Depletion in Cattle
| Time After Dosing | Residue in Liver | Residue in Fat | Residue in Muscle | Residue in Kidney |
| Up to 21 days | - | - | Below LOQ | Below LOQ |
| Up to 49 days | Below LOQ | - | - | - |
| Up to 60 days | Still found in some samples | Still found in some samples | - | - |
Experimental Protocols
This compound Residue Depletion Study in Sheep
-
Objective: To determine the depletion of this compound residues in various tissues of sheep following dipping.
-
Animals: 10 male and 10 female Suffolk sheep, approximately 15 months old, with a bodyweight of 40.5 to 51 kg. The sheep were sheared 4 weeks before treatment.
-
Treatment: Animals were dipped in an aqueous solution with a nominal this compound concentration of 500 mg per liter.
-
Sample Collection: Groups of 2 males and 2 females were slaughtered at 7, 21, 28, 35, and 49 days after dipping. Samples of liver, kidney, muscle (from fore and hind quarters), and fat (subcutaneous, omental, and perirenal) were collected.
-
Analytical Method: this compound concentrations were determined using a validated HPLC-UV technique. The limits of quantification were 200 µg/kg for fat and 25 µg/kg for all other tissues.
Cypermethrin Residue Depletion Study in Cattle
-
Objective: To determine the magnitude of cypermethrin and its acid metabolite residues in milk and tissues of dairy bovines.
-
Animals: Dairy cattle.
-
Treatment: Daily oral administration of cypermethrin for 28 consecutive days at dose levels of 5, 15, and 50 ppm in the diet. Additionally, two registered insect repellent eartags containing cypermethrin were fixed to each animal.
-
Sample Collection: Milk, cream, kidney, liver, pectoral muscle, adductor muscle, peritoneal fat, and subcutaneous fat samples were collected. A recovery period followed the withdrawal of the test substance to measure the residue decline rate.
-
Analytical Method: Gas-liquid chromatography (GLC) was used to determine cypermethrin residues.
Ivermectin Residue Depletion Study in Cattle
-
Objective: To determine the depletion of ivermectin residues in the edible tissues of cattle.
-
Animals: Cattle.
-
Treatment: Subcutaneous injection of ivermectin.
-
Sample Collection: Samples of liver, fat, muscle, and kidney were collected at various time points up to 60 days post-dose.
-
Analytical Method: The marker residue, H2B1a, was quantified to determine ivermectin concentrations.
Mechanisms of Action & Signaling Pathways
The therapeutic efficacy and toxicological profiles of these ectoparasiticides are directly related to their distinct mechanisms of action at the molecular level.
This compound and Diazinon: Acetylcholinesterase Inhibition
This compound and diazinon are organophosphates that exert their insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of parasites. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at the synaptic cleft, causing continuous stimulation of nerve fibers, which results in paralysis and death of the parasite.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound and Diazinon.
Cypermethrin: Voltage-Gated Sodium Channel Modulation
Cypermethrin is a synthetic pyrethroid that acts on the voltage-gated sodium channels in the nerve cell membranes of insects. It binds to the sodium channels, slowing down both their activation and inactivation. This disruption in channel function leads to a prolonged influx of sodium ions, causing repetitive nerve firing, which results in paralysis and death of the ectoparasite.
Caption: Modulation of Voltage-Gated Sodium Channels by Cypermethrin.
Ivermectin: Glutamate-Gated Chloride Channel Activation
Ivermectin belongs to the macrocyclic lactone class and targets glutamate-gated chloride channels, which are unique to invertebrates. It binds to these channels, causing them to open and allowing an influx of chloride ions into the nerve and muscle cells. This leads to hyperpolarization of the cell membrane, which in turn causes paralysis and death of the parasite.
Caption: Activation of Glutamate-Gated Chloride Channels by Ivermectin.
Experimental Workflow
The general workflow for a residue depletion study in livestock is outlined below. This process is fundamental to establishing withdrawal periods and ensuring that food products derived from treated animals are safe for human consumption.
Caption: General Workflow for a Livestock Residue Depletion Study.
References
Safety Operating Guide
Proper Disposal of Phoxim: A Guide for Laboratory Professionals
The proper disposal of Phoxim, an organophosphate insecticide, is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound is classified as a hazardous material, necessitating strict adherence to disposal protocols. Improper handling can lead to environmental contamination and pose significant health risks.
This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound waste, always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling fumes or aerosols.[1][2]
This compound Hazard Summary
This compound is associated with several hazards that dictate its handling and disposal requirements.[3] The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable Liquids | GHS02 Flame | H225: Highly flammable liquid and vapor.[1][4] |
| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed. |
| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. |
| Serious Eye Irritation | GHS07 | H319: Causes serious eye irritation. |
| Reproductive Toxicity | GHS08 Health Hazard | H361: Suspected of damaging fertility or the unborn child. |
| Hazardous to the Aquatic Environment | GHS09 | H410: Very toxic to aquatic life with long lasting effects. |
Core Disposal Principle: Management as Hazardous Waste
All this compound waste, including unused product, solutions, contaminated materials, and empty containers, must be managed as hazardous waste. Never pour this compound waste down the sink, into toilets, or in any drain that leads to sanitary sewers or waterways . Pesticides like this compound can disrupt wastewater treatment processes and contaminate water systems.
The final destination for all this compound-related waste is a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Procedures
Follow these detailed steps to manage different types of this compound waste generated in the laboratory.
Step 1: Managing Unused or Excess this compound
The most effective way to minimize waste is to prepare only the amount of solution needed for your experiment.
-
Use It Up: The best disposal method for small, excess amounts of this compound is to use them for their intended purpose according to the product label.
-
Transfer to a Colleague: If you cannot use the excess, check if another authorized researcher has a similar, legitimate need for it. The pesticide must be in its original, clearly labeled container.
-
Prepare for Disposal: If the excess this compound cannot be used, it must be disposed of as hazardous chemical waste.
-
Keep the this compound in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Store in a designated, secure, and well-ventilated cool, dry location away from ignition sources, pending collection by a licensed waste management service.
-
Step 2: Handling Spills and Contaminated Materials
In case of a spill, take immediate action to contain and clean the area.
-
Ensure Safety: Wear all necessary PPE. Remove all sources of ignition from the area.
-
Contain the Spill: Prevent further leakage and stop the material from entering drains or waterways.
-
Absorb the Spill: Cover the spill with an inert, liquid-binding absorbent material such as sand, diatomite, acid binders, or universal binders.
-
Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, sealable container for disposal.
-
Label for Disposal: Clearly label the container "Hazardous Waste: this compound-Contaminated Debris". All materials used for cleanup, including contaminated gloves and wipes, must be placed in this container.
-
Dispose: Arrange for pickup through your institution's environmental health and safety department or a certified hazardous waste contractor.
Step 3: Decontaminating Empty Containers (Triple-Rinse Protocol)
An empty pesticide container can be as hazardous as a full one due to residual chemicals. Never reuse this compound containers for any other purpose. Decontaminate them using the triple-rinse method immediately after emptying.
-
Initial Draining: Empty the remaining contents into a collection vessel for hazardous waste. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.
-
First Rinse: Fill the empty container about one-quarter full with a suitable solvent (or water, as appropriate). Securely replace the cap.
-
Shake: Vigorously shake the container for at least 30 seconds to rinse all interior surfaces.
-
Collect Rinsate: Pour the rinse water (rinsate) into a designated hazardous waste collection container. Allow the container to drain for another 30 seconds.
-
Repeat: Repeat the rinsing and collection steps two more times.
Step 4: Final Disposal of Waste and Cleaned Containers
-
Waste Collection: Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company to arrange for the collection of all this compound waste, including unused product, contaminated materials, and collected rinsate.
-
Disposal of Rinsed Containers:
-
After triple-rinsing, puncture the container to make it unusable.
-
Check with local authorities for disposal options. Some communities have specific recycling programs for pesticide containers, such as drumMUSTER. Do not recycle the container unless the program explicitly accepts pesticide containers.
-
If recycling is not an option, the cleaned and punctured container may be disposed of in a sanitary landfill or via incineration, if permitted by state and local regulations.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe handling and disposal of different types of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phoxim
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Phoxim in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide offers detailed, step-by-step procedures for the use of this compound, an organophosphorus insecticide, to empower your team with the knowledge to maintain a safe and efficient laboratory environment.
Personal Protective Equipment (PPE) for this compound Handling
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are of sufficient thickness and are regularly inspected for signs of degradation or puncture. | Prevents skin contact and absorption. This compound can be irritating to the skin and may cause an allergic reaction.[1][2] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and aerosols, which can cause serious eye irritation.[1][2][3] |
| Body Protection | A chemical-resistant apron or lab coat worn over personal clothing. For tasks with a high risk of splashing, chemical-resistant coveralls are recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas. | Protects against the inhalation of harmful vapors, which can cause drowsiness or dizziness. |
Quantitative Hazard and Toxicity Data
Understanding the quantitative toxicological profile of this compound is crucial for risk assessment and emergency preparedness. The following tables summarize key data points.
Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg body weight) |
| Rat (male) | Oral | 2100 - 10,000 |
| Rat (female) | Oral | 1900 - 10,000 |
| Mouse (male) | Oral | 1200 - 2700 |
| Mouse (female) | Oral | 1800 - 3600 |
| Guinea Pig | Oral | 390 - 560 |
| Rabbit | Oral | 250 - 570 |
| Cat | Oral | 250 - 500 |
| Dog | Oral | 250 - 500 |
| Chicken | Oral | ~38 |
| Rat | Dermal | 1100 - 1200 |
Source:
Occupational Exposure Limits for Acetone (Common Solvent for this compound Standards)
| Organization | Limit | Value |
| PEL (Permissible Exposure Limit) | Long-term value | 2400 mg/m³, 1000 ppm |
| REL (Recommended Exposure Limit) | Long-term value | 590 mg/m³, 250 ppm |
Source:
Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols provide a procedural framework for the safe handling and disposal of this compound in a laboratory setting. These are not specific to a single experiment but represent best practices for common laboratory operations.
This compound Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of this compound.
-
Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, inside the fume hood before commencing work.
-
Don the required personal protective equipment as detailed in the PPE table.
-
-
Aliquoting and Dilution:
-
Perform all weighing, aliquoting, and dilution of this compound within the chemical fume hood to minimize inhalation exposure.
-
Use a dedicated and clearly labeled set of pipettes and glassware for this compound to prevent cross-contamination.
-
Handle this compound solutions with care to avoid splashes and the generation of aerosols.
-
-
Post-Handling:
-
Upon completion of the task, decontaminate all surfaces within the fume hood that may have come into contact with this compound.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
This compound Disposal Plan
-
Waste Segregation:
-
All this compound-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and any solvents used.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Management:
-
The hazardous waste container must be kept securely closed except when adding waste.
-
The label on the waste container must clearly state "Hazardous Waste - this compound" and list all components of the waste mixture, including solvents.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the this compound hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, primarily exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.
Caption: Simplified diagram of this compound's mechanism of action via acetylcholinesterase inhibition.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
